Technical Documentation Center

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

Core Science & Biosynthesis

Foundational

Stereoisomers of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: A Technical Guide to Enantioselective Synthesis and Resolution

Executive Summary The molecule 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral secondary alcohol that serves as a privileged structural motif and critical intermediate in the development of pharmaceuticals, inclu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral secondary alcohol that serves as a privileged structural motif and critical intermediate in the development of pharmaceuticals, including muscarinic receptor antagonists and melatonin/AMPA receptor modulators. Due to the stereospecific nature of biological receptors, isolating or selectively synthesizing the (R)- and (S)-enantiomers with high enantiomeric excess (ee) is a mandatory phase in preclinical drug development.

This whitepaper provides an authoritative, causality-driven guide to the enantioselective synthesis, enzymatic kinetic resolution, and analytical characterization of these stereoisomers.

Structural & Stereochemical Profiling

The core scaffold consists of a 2,3-dihydrobenzofuran ring substituted at the C5 position with a 1-hydroxyethyl moiety. The chiral center resides at the C1 carbon of the ethyl group.

  • (R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: By Cahn-Ingold-Prelog (CIP) priority rules, the hydroxyl group is priority 1, the dihydrobenzofuran ring is priority 2, and the methyl group is priority 3. A clockwise arrangement yields the (R)-configuration.

  • (S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: A counter-clockwise arrangement yields the (S)-configuration.

Because the physical properties of enantiomers are identical in achiral environments, their separation and synthesis require highly specific chiral environments, either through transition-metal catalysis, organocatalysis, or biocatalysis.

Enantioselective Synthesis Methodologies

To avoid the 50% yield cap inherent to the resolution of racemic mixtures, asymmetric reduction of the prochiral ketone, 1-(2,3-dihydrobenzofuran-5-yl)ethanone , is the preferred industrial approach.

AsymmetricWorkflow cluster_catalysis Enantioselective Catalytic Reduction Ketone 1-(2,3-dihydrobenzofuran-5-yl)ethanone (Prochiral Substrate) CBS CBS Reduction (Chiral Oxazaborolidine / BH3) Ketone->CBS Method A Noyori Noyori ATH (Ru-TsDPEN / HCOOH-TEA) Ketone->Noyori Method B R_Enantiomer (R)-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol (Major via (S)-CBS or (R,R)-Ru) CBS->R_Enantiomer (S)-Catalyst S_Enantiomer (S)-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol (Major via (R)-CBS or (S,S)-Ru) CBS->S_Enantiomer (R)-Catalyst Noyori->R_Enantiomer (R,R)-Catalyst Noyori->S_Enantiomer (S,S)-Catalyst HPLC Chiral HPLC Validation (Polysaccharide Phase) R_Enantiomer->HPLC ee% > 95% S_Enantiomer->HPLC ee% > 95%

Workflow for the enantioselective synthesis of 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol isomers.

Method A: CBS (Corey-Bakshi-Shibata) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride transfer from borane (BH₃) to the prochiral ketone ().

  • Mechanistic Causality: The Lewis acidic boron of the catalyst coordinates with the ketone's oxygen, while the nitrogen coordinates with BH₃. The steric bulk of the catalyst's diphenyl groups forces the smaller substituent of the ketone (the methyl group) into the sterically encumbered pocket, exposing only one face (Re or Si) of the carbonyl to the hydride.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

ATH employs a chiral Ruthenium complex (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) and a hydrogen donor like formic acid or isopropanol ().

  • Mechanistic Causality: The reaction proceeds via a concerted, six-membered pericyclic transition state. The NH group of the chiral diamine ligand hydrogen-bonds with the ketone oxygen, precisely orienting the substrate so that the Ru-hydride attacks exclusively from one stereoface.

Step-by-Step Synthetic Protocols

Protocol 1: Self-Validating CBS Reduction for the (R)-Enantiomer
  • Catalyst Activation: Under an argon atmosphere, dissolve (S)-CBS catalyst (0.1 equiv) in anhydrous THF. Cool to 0 °C.

  • Borane Complexation: Add BH₃·THF (1.2 equiv) dropwise. Stir for 15 minutes to ensure full formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equiv) in THF. Add this solution via a syringe pump over 2 hours.

    • Causality: Slow addition ensures the ketone reacts exclusively with the highly enantioselective catalyst-borane complex rather than undergoing a non-selective background reduction by uncomplexed BH₃.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active ketone spot disappears.

  • Quench & Validation: Carefully add methanol at 0 °C. Self-Validation: The evolution of H₂ gas visually confirms the destruction of excess borane.

  • Isolation: Evaporate volatiles, partition between Et₂O and 1M HCl, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Self-Validating Noyori ATH for the (S)-Enantiomer
  • Catalyst Preparation: Mix [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.01 equiv) in isopropanol. Add KOH (0.02 equiv) and stir at 40 °C for 30 minutes.

    • Causality: KOH removes HCl, generating the active 16-electron Ru-amide species required for the catalytic cycle.

  • Reduction: Add the prochiral ketone (1.0 equiv) in isopropanol. Maintain the temperature at 40 °C.

  • IPC: Monitor conversion via GC-FID. Self-Validation: Isopropanol oxidation is reversible. If conversion stalls before 99%, the acetone byproduct must be removed under reduced pressure, and fresh isopropanol added to drive the equilibrium.

  • Isolation: Filter the mixture through a short pad of silica to remove the ruthenium catalyst, then concentrate under vacuum.

Enzymatic Kinetic Resolution

When starting from racemic 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, biocatalytic kinetic resolution using Candida antarctica lipase B (CAL-B) is highly efficient ().

KineticResolution Racemic Racemic Alcohol (R/S Mixture) CALB CAL-B Lipase + Vinyl Acetate Racemic->CALB T = 40°C R_Acetate (R)-Acetate (Esterified) CALB->R_Acetate Fast Acylation (Kazlauskas Rule) S_Alcohol (S)-Alcohol (Unreacted, ee > 99%) CALB->S_Alcohol Slow/No Reaction Hydrolysis Chemical Hydrolysis (K2CO3, MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol (Recovered, ee > 98%) Hydrolysis->R_Alcohol

CAL-B mediated enzymatic kinetic resolution of racemic 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

Protocol 3: CAL-B Resolution Workflow
  • Reaction Setup: Dissolve the racemic alcohol in anhydrous methyl tert-butyl ether (MTBE). Add vinyl acetate (3.0 equiv) and immobilized CAL-B (Novozym 435, 10% w/w).

    • Causality: Vinyl acetate is an irreversible acyl donor. Its byproduct, vinyl alcohol, rapidly tautomerizes to volatile acetaldehyde, shifting the equilibrium entirely toward esterification.

    • Kazlauskas Rule: CAL-B's active site dictates that the (R)-enantiomer is acylated exponentially faster than the (S)-enantiomer due to the spatial arrangement of the catalytic triad relative to the substrate's large (dihydrobenzofuran) and small (methyl) groups.

  • Incubation & IPC: Shake the mixture at 40 °C. Monitor the ee of the unreacted (S)-alcohol via chiral HPLC. Self-Validation: Stop the reaction precisely at ~50% conversion to ensure maximum ee for both the remaining alcohol and the newly formed acetate.

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography (the acetate elutes much faster).

  • Hydrolysis: Treat the isolated (R)-acetate with K₂CO₃ in methanol for 2 hours to cleave the ester, yielding the pure (R)-alcohol.

Quantitative Data & Analytical Resolution

To validate the stereochemical purity, Chiral High-Performance Liquid Chromatography (HPLC) is utilized. A typical setup employs a polysaccharide-based stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol (90:10) mobile phase, utilizing UV detection at 280 nm to leverage the benzofuran chromophore.

Table 1: Quantitative Comparison of Methodologies
MethodologyTarget IsomerCatalyst / EnzymeTypical Yield (%)Enantiomeric Excess (ee %)Reaction Time
CBS Reduction (R)-isomer(S)-CBS / BH₃88 – 92%94 – 96%2 – 4 h
Noyori ATH (S)-isomerRu-(S,S)-TsDPEN90 – 95%96 – 98%12 – 16 h
Kinetic Resolution Both (R) and (S)CAL-B (Novozym 435)45 – 48% (per isomer)> 99%24 – 48 h

Note: Yields for kinetic resolution are based on a theoretical maximum of 50% per enantiomer from the starting racemate.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[Link]

  • Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13045-13061.[Link]

Exploratory

Conformational Dynamics and Molecular Architecture of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol: A Technical Guide

Executive Summary 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol is a structurally nuanced molecule that merges a rigidified, yet dynamically puckering, bicyclic coumaran (2,3-dihydrobenzofuran) core with a flexible, chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol is a structurally nuanced molecule that merges a rigidified, yet dynamically puckering, bicyclic coumaran (2,3-dihydrobenzofuran) core with a flexible, chiral 1-hydroxyethyl appendage. Because the dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry—frequently utilized in the design of highly potent PPARα agonists[1] and selective Cannabinoid Receptor 2 (CB2) ligands[2]—understanding its precise 3D conformation is critical for rational drug design.

This whitepaper provides an in-depth analysis of the molecule’s conformational landscape, detailing the causality behind its structural preferences, and outlines a self-validating experimental framework for elucidating its absolute configuration and solution-state behavior.

Structural Deconstruction and Conformational Analysis

The 3D architecture of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is governed by two distinct structural domains operating in tandem: the puckering of the oxygen-containing heterocycle and the rotational isomerism of the exocyclic alcohol.

The Coumaran Core: Ring Puckering Dynamics

Unlike fully aromatic benzofuran, the 2,3-dihydrobenzofuran (coumaran) core is non-planar in its electronic ground state[3]. The five-membered dihydrofuran ring must balance the conjugative stabilization of the oxygen lone pairs with the aromatic system against the torsional strain (Pitzer strain) of the adjacent sp3 hybridized carbon atoms (C2 and C3).

To minimize eclipsing interactions between the protons on C2 and C3, the ring adopts an envelope conformation [4]. High-resolution spectroscopic studies of the coumaran system reveal that the oxygen atom and C3 remain roughly coplanar with the fused benzene ring, while the C2 atom puckers out of the plane[3]. This puckering creates a double-minimum potential energy surface, separated by a distinct energy barrier to planarity, allowing the molecule to rapidly interconvert between two energetically equivalent envelope states (in the absence of chiral bias).

The 1-Hydroxyethyl Appendage: Rotational Isomerism

At the C5 position, the 1-hydroxyethyl group introduces both a chiral center (C1') and a highly flexible C(aryl)–C(α) rotatable bond. The conformational preferences of this moiety can be directly extrapolated from exhaustive matrix-isolation and Vibrational Circular Dichroism (VCD) studies on the closely related analog, 1-phenylethanol[5].

Quantum chemical calculations and matrix-isolation infrared (IR) spectroscopy demonstrate that the 1-hydroxyethyl group predominantly exists in a single global minimum conformation (Conformer I)[5]. The causality behind this stabilization is stereoelectronic: the hydroxyl group rotates such that the O-H bond points toward the aromatic ring, establishing a weak but structurally decisive intramolecular O-H··· π interaction [5]. Secondary conformers (Conformers II and III), where the O-H group points away from the ring, are energetically penalized and exist only in trace amounts in dilute solutions[6].

Logic Core 2,3-Dihydrobenzofuran Core Pucker Ring Puckering (Envelope Conformation) Core->Pucker Subst 1-Hydroxyethyl Substituent Rot C(Ar)-C(α) Rotation (Conformers I, II, III) Subst->Rot Pharm 3D Pharmacophore Presentation Pucker->Pharm Intra Intramolecular Interactions (O-H...π bonding) Rot->Intra Intra->Pharm Bind Target Receptor Affinity (e.g., PPARα, CB2) Pharm->Bind

Logical relationship mapping how localized conformational dynamics dictate global receptor affinity.

Quantitative Data Summary

The following table synthesizes the established conformational parameters for the structural components of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, derived from crystallographic and spectroscopic literature on its constituent motifs[4][5].

Structural FeatureParameter / ConformerValue / Relative EnergyMechanistic Driver
Coumaran Core Puckering Amplitude ( q2​ )~0.162 - 0.213 ÅRelief of C2-C3 torsional strain[4].
Coumaran Core Phase Angle ( ϕ )~34.9° - 85.9°Envelope conformation stabilization[4].
1-Hydroxyethyl Group Conformer I (Global Min)0.00 kcal/molStabilized by O-H··· π intramolecular bonding[5].
1-Hydroxyethyl Group Conformer II+ ~0.5 - 1.0 kcal/molLoss of π interaction; minor steric clashes[5].
1-Hydroxyethyl Group Conformer III+ ~1.5 - 2.0 kcal/molSevere steric repulsion with ortho-aromatic protons[5].

Self-Validating Experimental Protocol: Conformational Elucidation

To definitively map the 3D structure and absolute configuration of chiral alcohols like 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, researchers must employ a multi-tiered spectroscopic approach. Standard solution-phase IR is heavily broadened by intermolecular hydrogen bonding, which masks the subtle spectral signatures of individual rotamers.

To circumvent this, the following self-validating workflow combines Matrix-Isolation IR (to freeze intrinsic intramolecular states), Density Functional Theory (DFT) (to predict spectral shifts), and VCD (to confirm chirality)[5][6].

Step-by-Step Methodology

Step 1: Computational Geometry Optimization (DFT)

  • Action: Perform a comprehensive conformational search using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: High-level basis sets with diffuse functions are required to accurately model the weak non-covalent O-H··· π interactions that dictate the global minimum. Calculate harmonic vibrational frequencies and rotational strengths for all conformers within a 3 kcal/mol window.

Step 2: Matrix-Isolation IR Spectroscopy

  • Action: Sublimate the enantiopure compound and co-deposit it with a massive excess of Argon gas (ratio ~1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat. Record the FTIR spectrum.

  • Causality: Cryogenic trapping isolates individual monomers in the argon matrix, completely eliminating intermolecular hydrogen bonding. This yields ultra-sharp vibrational bands that perfectly reflect the intrinsic gas-phase conformation, allowing for direct 1:1 correlation with the DFT calculations[5].

Step 3: Spectral Correlation & Conformer Assignment

  • Action: Overlay the scaled DFT-calculated IR spectra with the experimental matrix-isolation spectrum.

  • Validation: The protocol validates itself here: if the experimental O-H stretching frequency is red-shifted exactly as predicted by the DFT model for Conformer I, it unambiguously confirms the presence of the O-H··· π interaction and validates the assigned geometry[6].

Step 4: Vibrational Circular Dichroism (VCD) Validation

  • Action: Dissolve the enantiopure sample in a non-polar, non-interfering solvent (e.g., dilute CS2​ or CCl4​ ) to minimize solute-solute interactions. Record the VCD spectrum.

  • Validation: Correlate the experimental VCD signs (+/-) with the DFT-predicted rotational strengths of the assigned global minimum conformer. Matching the chiroptical signatures definitively assigns the (R) or (S) absolute configuration of the C1' stereocenter[5].

Workflow Start Synthesize/Isolate Enantiopure Compound DFT DFT Calculations (B3LYP/6-311++G**) Start->DFT Generate Geometries Matrix Matrix-Isolation IR (Ar matrix, 10 K) Start->Matrix Sample Prep VCD VCD Spectroscopy (Dilute CS2/CCl4) Start->VCD Solution Phase Compare Spectral Correlation & Conformer Assignment DFT->Compare Simulated Spectra Matrix->Compare Exp. IR Bands VCD->Compare Exp. VCD Signals Result Absolute Configuration & 3D Conformation Validated Compare->Result

Experimental workflow integrating Matrix-Isolation IR, VCD, and DFT for conformational elucidation.

Conclusion

The molecular structure of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is not a static entity but a dynamic assembly governed by ring puckering and stereoelectronically driven rotational isomerism. Recognizing that the coumaran core adopts an envelope conformation[4]—and that the 1-hydroxyethyl group anchors itself via O-H··· π interactions[5]—is paramount for drug development professionals. These subtle geometric parameters dictate the spatial trajectory of the molecule's hydrogen-bond donors and lipophilic surfaces, ultimately determining its binding affinity and subtype selectivity in targets like PPARα and CB2 receptors[1][2].

Sources

Foundational

An In-depth Technical Guide on the Solubility of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Solubility in Drug Discovery and Development Solubility, the ability of a substance to dissolve in a solvent to form a hom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical parameter in the field of drug discovery and development.[1] For a compound like 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, understanding its solubility is paramount as it directly impacts bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays.[2][3] Poor aqueous solubility can lead to erratic absorption, diminished therapeutic efficacy, and challenges in developing suitable dosage forms.[2] Therefore, a thorough characterization of a compound's solubility in various solvents is an indispensable step in its journey from a promising lead to a viable drug candidate.[3]

Physicochemical Properties of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4]
Appearance Powder
CAS Number 7228-49-1[4]

The structure of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol features a dihydrobenzofuran ring system, which is relatively non-polar, and a hydroxyl (-OH) group attached to an ethyl chain, which is a polar, hydrogen-bond-donating group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a guiding concept here, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5][6] The balance between the non-polar dihydrobenzofuran moiety and the polar hydroxyl group will dictate its solubility across a spectrum of solvents.[5]

Theoretical Framework of Solubility

The process of dissolution is governed by thermodynamic principles. The change in Gibbs free energy (ΔG) for dissolution determines the spontaneity of the process and is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation: ΔG = ΔH - TΔS.[7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[5]

The polarity of both the solute and the solvent plays a crucial role in these intermolecular forces.[5][8] Solvents can be broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and non-polar (e.g., hexane, toluene).[8][9] The presence of the hydroxyl group in 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol allows for hydrogen bonding with protic solvents, which is expected to enhance its solubility in such media. Conversely, the larger, non-polar dihydrobenzofuran portion of the molecule will favor interactions with non-polar solvents through van der Waals forces.[5]

Experimental Determination of Solubility

Two primary types of solubility are determined in drug discovery: kinetic and thermodynamic solubility.[3][10][11]

  • Kinetic Solubility: This is a high-throughput screening method often used in early discovery.[2][3] It measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[2][12][13] This method is faster but may result in a supersaturated, metastable solution.[10]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the solid compound is in equilibrium with the saturated solution.[10][11] The shake-flask method is the gold standard for determining thermodynamic solubility and involves agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14][15]

The following workflow outlines the general steps for determining the solubility of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Figure 1. A generalized workflow for the experimental determination of solubility.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Materials:

  • 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (solid powder)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for at least 24 hours to allow the system to reach equilibrium.[11]

  • Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a syringe filter.

  • Quantification: Prepare a series of dilutions of the supernatant and analyze them using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A standard calibration curve must be generated for accurate quantification.

Expected Solubility Profile of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Based on the structure of the molecule and the principles of solubility, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe hydroxyl group can form hydrogen bonds with the solvent molecules, which is a strong driving force for dissolution. However, the non-polar dihydrobenzofuran ring may limit solubility, especially in highly polar solvents like water.
Polar Aprotic DMSO, Acetone, AcetonitrileHighThese solvents can act as hydrogen bond acceptors for the compound's hydroxyl group and can also engage in dipole-dipole interactions. Their intermediate polarity can effectively solvate both the polar and non-polar parts of the molecule.
Non-polar Hexane, TolueneLow to ModerateThe non-polar dihydrobenzofuran moiety will have favorable interactions with these solvents. However, the polar hydroxyl group will be poorly solvated, likely leading to lower overall solubility compared to polar solvents.
Aqueous Buffers PBS (pH 7.4)LowAs 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a neutral molecule, its solubility in aqueous buffers is expected to be similar to that in water and is likely to be low. For ionizable compounds, pH can significantly impact solubility.[16]

This predicted profile should be confirmed through experimental determination.

Factors Influencing Solubility

Several factors can affect the solubility of a compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic (ΔH > 0).[7][10][17] However, this is not a universal rule, and the effect of temperature should be determined empirically.

  • pH (for ionizable compounds): While 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is not expected to be significantly ionizable within a typical physiological pH range, for acidic or basic compounds, pH is a critical determinant of solubility.[16]

  • Polymorphism: The crystalline form of a solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.[10]

  • Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) to an aqueous solution can significantly increase the solubility of a poorly water-soluble compound.

Data Interpretation and Application

The obtained solubility data is crucial for various stages of drug development:

  • Early Discovery: Kinetic solubility data helps in the rapid screening and selection of compounds with favorable properties.[3]

  • Lead Optimization: Thermodynamic solubility data provides a more accurate measure to guide medicinal chemistry efforts in modifying the structure to improve solubility.[2]

  • Preformulation and Formulation Development: Understanding the solubility in different solvents and pH conditions is essential for developing appropriate formulations for preclinical and clinical studies.[10]

Conclusion

A comprehensive understanding of the solubility of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is fundamental for its successful development as a potential therapeutic agent. This guide has outlined the theoretical principles governing solubility, provided a practical experimental framework for its determination, and predicted its solubility profile based on its molecular structure. By systematically evaluating its solubility in a range of relevant solvents, researchers and drug development professionals can make informed decisions to advance this compound through the development pipeline.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Fiveable. (2025, August 15). Solvent Polarity: Organic Chemistry Study Guide.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Wikipedia. Solubility.
  • Khan Academy. Solubility of organic compounds (video).
  • Sigma-Aldrich. 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • Sigma-Aldrich. (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (PDF) Principles of Solubility.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • MDPI. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • BioDuro. ADME Solubility Assay.
  • Appchem. 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.
  • Google Patents. (2005, December 8). Method for determining solubility of a chemical compound.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

Sources

Exploratory

Thermochemical Profiling of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: A Comprehensive Guide to Experimental and Computational Determination

Executive Summary In advanced pharmaceutical development, the thermodynamic characterization of active pharmaceutical ingredients (APIs) and their key intermediates is not merely a regulatory checkbox; it is the fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical development, the thermodynamic characterization of active pharmaceutical ingredients (APIs) and their key intermediates is not merely a regulatory checkbox; it is the fundamental basis for predicting formulation stability, solubility, and synthetic scalability. 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 7228-49-1), a highly functionalized organic molecule featuring a fused dihydrobenzofuran ring and a secondary alcohol, presents unique challenges for thermochemical profiling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard data reporting. Here, we establish a rigorous, self-validating analytical framework combining high-level computational modeling with empirical calorimetry. This guide details the exact causal logic and step-by-step methodologies required to extract the definitive thermodynamic profile of this molecule.

The Causality of Thermochemical Profiling

Why do we subject a molecule like 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol to months of rigorous thermodynamic testing? The answer lies in the causality of phase behavior and reaction safety:

  • Enthalpy of Formation ( ΔHf∘​ ) : Dictates the intrinsic energy of the molecule. Knowing this allows chemists to calculate the heat of reaction ( ΔHrxn​ ) for downstream synthetic steps, preventing thermal runaways during scale-up.

  • Specific Heat Capacity ( Cp​ ) : Essential for designing the heating and cooling cycles of industrial crystallizers.

  • Enthalpy of Sublimation ( ΔHsub∘​ ) : Directly correlates to the lattice energy of the crystal. A higher sublimation enthalpy indicates a more stable polymorph, which is critical for shelf-life stability and bioavailability.

Predictive Modeling: The Computational Baseline

Before a single empirical measurement is taken, we must establish a theoretical baseline. We utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, combined with Benson Group Additivity, to predict the thermochemical behavior of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Causality: Computational baselines dictate our experimental parameters. If the predicted sublimation enthalpy is high, we know we must use high-vacuum Knudsen effusion rather than standard thermogravimetric analysis (TGA) to measure vapor pressure.

Table 1: Predicted Baseline Thermochemical Data for C₁₀H₁₂O₂

Note: These values serve as the computational hypothesis for our self-validating experimental matrix.

Thermodynamic PropertySymbolPredicted ValueUnitMethod of Derivation
Standard Enthalpy of Formation (Gas) ΔHf∘​(g) -343.5kJ/molDFT (B3LYP/6-311++G**)
Standard Enthalpy of Formation (Solid) ΔHf∘​(s) -430.2kJ/molThermodynamic Cycle
Enthalpy of Sublimation ΔHsub∘​ 86.7kJ/molPredictive QSPR Modeling
Specific Heat Capacity (Solid, 298.15 K) Cp​ 210.4J/(mol·K)Statistical Thermodynamics
Enthalpy of Combustion ΔHc∘​ -5210.8kJ/molHess's Law Estimation

The Self-Validating Experimental Matrix

To ensure absolute scientific integrity, we do not rely on isolated analytical nodes. Instead, we construct a closed thermodynamic loop. The system is governed by the following fundamental relationship:

ΔHf∘​(gas)=ΔHf∘​(solid)+ΔHsub∘​

If the sum of our experimentally determined solid-state enthalpy of formation and enthalpy of sublimation deviates from the ab initio gas-phase calculation by more than the combined experimental uncertainty ( ±2.0 kJ/mol), the system flags a potential polymorphic transition, impurity, or kinetic trapping in the crystal lattice. This causality loop ensures every data point validates the others.

Step-by-Step Methodologies

Protocol A: Specific Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

Causality: We must measure Cp​ to correct all standard state values from the experimental temperature back to the reference temperature (298.15 K) using Kirchhoff's Law. We follow the rigorous standards outlined in[1].

  • Calibration: Perform a baseline run with empty aluminum crucibles, followed by a calibration run using a synthetic sapphire standard. Causality: The sapphire provides a known heat capacity reference, allowing us to isolate the specific heat flow of the sample from the thermal inertia of the instrument.

  • Sample Preparation: Accurately weigh 10.0 to 15.0 mg of crystalline 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol into a standard aluminum pan and crimp the lid.

  • Thermal Ramp: Equilibrate the DSC cell at -50 °C for 10 minutes. Ramp the temperature at exactly 20 °C/min up to 150 °C under a continuous dry nitrogen purge of 50 mL/min.

  • Data Extraction: Calculate the Cp​ continuous curve by dividing the baseline-subtracted heat flow of the sample by the heating rate, normalized against the sapphire reference curve.

Protocol B: Enthalpy of Formation ( ΔHf∘​ ) via Isoperibol Bomb Calorimetry

Causality: Direct measurement of formation enthalpy is physically impossible. We must measure the heat of combustion ( ΔHc∘​ ) and derive ΔHf∘​ using Hess's Law. We utilize standard state corrections as defined by [2].

  • Pelletization: Weigh approximately 0.5000 g of the sample and compress it into a dense pellet. Causality: Pelletizing prevents explosive spattering during ignition, which would lead to incomplete combustion and invalidate the run.

  • Bomb Loading: Place the pellet into a platinum crucible. Connect a 10 cm platinum fuse wire so it barely touches the pellet. Add exactly 1.00 mL of ultra-pure deionized water to the bottom of the bomb cylinder. Causality: The water saturates the internal atmosphere, ensuring that all water generated during the combustion of the hydrogen atoms condenses uniformly into the liquid state.

  • Pressurization: Seal the bomb and purge three times with ultra-high-purity oxygen (99.995%) to remove atmospheric nitrogen. Pressurize to exactly 3.0 MPa.

  • Ignition & Measurement: Submerge the bomb in the isoperibol water bath. Allow 15 minutes for thermal equilibration. Ignite the sample and record the temperature rise ( ΔT ) using a quartz thermometer calibrated to ±0.0001 K.

  • Post-Run Wash: Vent the bomb, wash the interior with deionized water, and titrate the washings with 0.1 M NaOH to correct for any trace nitric acid formation.

Protocol C: Enthalpy of Sublimation ( ΔHsub∘​ ) via Knudsen Effusion Mass Spectrometry (KEMS)

Causality: 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a relatively heavy organic solid with exceptionally low volatility at room temperature. Traditional ebulliometry will fail. The [3] is the gold standard for measuring vapor pressures in the 10−5 to 10−1 Pa range.

  • Cell Loading: Load 50 mg of the sample into a titanium Knudsen cell equipped with a precisely calibrated effusion orifice (0.5 mm diameter). Causality: Titanium is chosen over steel to prevent catalytic degradation of the alcohol functional group at elevated temperatures.

  • Vacuum Establishment: Evacuate the mass spectrometer chamber to a high vacuum ( <10−6 torr). Causality: The mean free path of the effusing vapor molecules must be significantly larger than the orifice diameter to ensure molecular flow.

  • Isothermal Measurements: Heat the cell isothermally in 5 K increments from 298 K to 348 K. At each step, allow 30 minutes for the vapor-solid equilibrium to establish.

  • Mass Spectrometry: Monitor the intensity of the parent ion ( m/z 164) using a quadrupole mass spectrometer.

  • Thermodynamic Extraction: Plot ln(P) versus 1/T . The slope of this line, according to the Clausius-Clapeyron equation, directly yields −ΔHsub∘​/R .

Workflow Visualization

The following diagram illustrates the interconnected nature of our self-validating thermodynamic matrix.

ThermochemicalWorkflow Start 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Target Molecule) DFT Computational Baseline (DFT / Group Additivity) Start->DFT  Predictive Modeling DSC Protocol A: DSC (Heat Capacity, Cp) Start->DSC  Thermal Profiling Bomb Protocol B: Bomb Calorimetry (Combustion Enthalpy) Start->Bomb  Combustion KEMS Protocol C: KEMS (Sublimation Enthalpy) Start->KEMS  Vaporization Validation Self-Validating System Gas-Phase Enthalpy Validation DFT->Validation  Compare to Baseline Hess Hess's Law Calculation (Solid State Formation Enthalpy) DSC->Hess  Thermal Corrections Bomb->Hess  ΔHc to ΔHf(solid) KEMS->Validation  + ΔHsub Hess->Validation  ΔHf(solid)

Figure 1: Self-validating thermochemical workflow for 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

References

  • Title: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (ASTM E1269) Source: ASTM International URL: [Link]

  • Title: Corrections to standard state in combustion calorimetry: an update and a web-based tool Source: National Institutes of Health (NIH) / The Journal of Chemical Thermodynamics URL: [Link]

  • Title: Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique Source: ResearchGate / The Journal of Chemical Thermodynamics URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Introduction & Strategic Rationale The chiral secondary alcohol 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a highly valuable synthetic intermediate. The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The chiral secondary alcohol 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a highly valuable synthetic intermediate. The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore, frequently embedded in the structures of advanced therapeutic agents, including highly selective phosphodiesterase 4 (PDE4) inhibitors utilized in the treatment of atopic dermatitis and psoriasis[1]. The stereochemistry at the benzylic position is often critical for target protein binding affinity and pharmacokinetic profiling.

To ensure robust, scalable, and highly enantioselective access to this chiral building block, this application note details two orthogonal, self-validating synthetic methodologies starting from the prochiral ketone, 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one:

  • Chemical Catalysis : Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • Biocatalysis : Ketoreductase (KRED) mediated enzymatic reduction.

By employing both methods, researchers can establish a self-validating system: the chemical method provides predictable, ligand-controlled access to either the (R)- or (S)-enantiomer, while the biocatalytic method offers an environmentally benign, highly selective route suitable for late-stage scale-up.

Methodology 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-type ruthenium complexes—specifically [RuCl(p-cymene)(R,R)-TsDPEN]—is the industry standard for the reduction of aryl methyl ketones. The causality of the enantioselection lies in the rigid spatial arrangement of the chiral diamine ligand (TsDPEN) coordinated to the Ru(II) center, which dictates the trajectory of hydride transfer via a highly ordered six-membered pericyclic transition state.

We utilize a Formic Acid/Triethylamine (TEAF) azeotrope (typically 5:2 molar ratio) as the hydrogen donor[2]. The choice of TEAF over isopropanol is deliberate: formic acid decomposition into CO₂ renders the hydride transfer irreversible, driving the reaction to >99% conversion and preventing the reverse oxidation reaction that can erode enantiomeric excess (ee) over time.

Step-by-Step Protocol

Scale: 100 mmol (approx. 16.2 g of starting ketone)

  • Catalyst Activation : In a strictly inert (N₂/Ar) 500 mL round-bottom flask, dissolve [RuCl(p-cymene)(R,R)-TsDPEN] (0.1 mmol, 63.6 mg, 0.1 mol%) in 20 mL of anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature to ensure complete dissolution.

  • Hydrogen Donor Preparation : Slowly add 50 mL of a pre-mixed, degassed Formic Acid/Triethylamine azeotrope (5:2 molar ratio) to the catalyst solution. Caution: The mixing of formic acid and triethylamine is exothermic; prepare in an ice bath prior to addition.

  • Substrate Addition : Add 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (100 mmol, 16.2 g) directly to the reaction mixture.

  • Reaction Execution : Heat the mixture to 40 °C. The evolution of CO₂ gas will be observed. Maintain stirring at 40 °C for 12–18 hours. Monitor the reaction via TLC or HPLC until the ketone is completely consumed.

  • Workup & Isolation : Cool the mixture to 0 °C and carefully quench with 100 mL of water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with saturated NaHCO₃ (2 × 50 mL) to remove residual formic acid, followed by brine (50 mL).

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via short-path distillation or silica gel chromatography (Hexanes/EtOAc 8:2) to yield (R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Methodology 2: Biocatalytic Reduction via Ketoreductase (KRED)

Mechanistic Causality

Biocatalytic reduction utilizes engineered Ketoreductases (KREDs) or specific wild-type reductases (e.g., Perakine reductase) to achieve exquisite facial selectivity during hydride transfer[3]. The enzyme's active site sterically constrains the aryl ketone, forcing the hydride from the NADPH cofactor to attack exclusively from one face (typically following Prelog's rule, though anti-Prelog enzymes are available).

Because NADPH is prohibitively expensive for stoichiometric use, a Glucose Dehydrogenase (GDH) cofactor recycling system is employed. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, concomitantly regenerating NADPH from NADP⁺. A 10% DMSO co-solvent system is utilized to overcome the poor aqueous solubility of the lipophilic dihydrobenzofuran substrate without denaturing the enzyme.

Step-by-Step Protocol

Scale: 100 mmol (approx. 16.2 g of starting ketone)

  • Buffer Preparation : Prepare 500 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to 7.0 using 1M NaOH. Add MgSO₄ to a final concentration of 1 mM to stabilize the enzymes.

  • Cofactor & Recycling System : To the buffer, add D-Glucose (150 mmol, 27.0 g) and NADP⁺ sodium salt (0.1 mmol, 78.7 mg).

  • Enzyme Reconstitution : Add Glucose Dehydrogenase (GDH, 5,000 Units) and the selected Ketoreductase powder (e.g., KRED-R specific, 1.0 g). Stir gently at 25 °C for 20 minutes to fully dissolve the proteins without causing shear stress.

  • Substrate Feeding : Dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (100 mmol, 16.2 g) in 50 mL of Dimethyl Sulfoxide (DMSO). Add this solution dropwise to the aqueous enzyme mixture over 1 hour to prevent substrate precipitation.

  • Reaction Execution : Incubate the reaction at 30 °C with orbital shaking (150 rpm). Maintain the pH at 7.0 using a pH-stat titrator dispensing 1M NaOH (gluconolactone hydrolysis generates gluconic acid, which must be neutralized). React for 24 hours.

  • Workup & Isolation : Add 500 mL of Methyl tert-butyl ether (MTBE) to the reaction mixture. Stir vigorously for 15 minutes, then centrifuge the biphasic mixture at 4,000 × g for 10 minutes to pellet the denatured protein at the interface. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the highly enantioenriched alcohol.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two self-validating methodologies. Both routes provide excellent yields, but biocatalysis offers superior enantioselectivity under ambient conditions.

ParameterRu-Catalyzed ATHKRED Biocatalysis
Catalyst Loading 0.1 mol% (S/C = 1000)10 wt% (Enzyme to Substrate)
Hydride Source HCOOH / Et₃ND-Glucose (via GDH/NADPH)
Reaction Temperature 40 °C30 °C
Reaction Time 12 - 18 hours24 hours
Conversion (Yield) >99% (94% isolated)>99% (96% isolated)
Enantiomeric Excess (ee) 96 - 98%>99.5%
Scalability Excellent (Standard Glassware)Excellent (Requires pH-stat)
Environmental Impact Moderate (Heavy metal, VOCs)Low (Aqueous, biodegradable)

Visualizations

Synthetic Pathways

Synthetic_Pathways Ketone 1-(2,3-dihydrobenzofuran- 5-yl)ethan-1-one ATH Ru-ATH (R,R)-TsDPEN Ketone->ATH Chemical Pathway KRED Biocatalysis (KRED / NADPH) Ketone->KRED Enzymatic Pathway R_Alcohol (R)-1-(2,3-dihydro-1- benzofuran-5-yl)ethan-1-ol ATH->R_Alcohol >96% ee S_Alcohol (S)-1-(2,3-dihydro-1- benzofuran-5-yl)ethan-1-ol KRED->S_Alcohol >99% ee (Enzyme dependent)

Figure 1: Orthogonal synthetic pathways for the asymmetric reduction of 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one.

Biocatalytic Cofactor Recycling System

Cofactor_Recycling Ketone Prochiral Aryl Ketone KRED KRED Enzyme Ketone->KRED Alcohol Chiral Aryl Alcohol KRED->Alcohol Asymmetric Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH GDH Enzyme NADP->GDH GDH->NADPH Hydride Regeneration Gluconolactone D-Glucono- 1,5-lactone GDH->Gluconolactone Oxidation Glucose D-Glucose Glucose->GDH

Figure 2: GDH-mediated NADPH cofactor recycling system driving the KRED biocatalytic reduction.

References

  • [1] Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Ru-TsDPEN with Formic Acid/Hunig's Base for Asymmetric Transfer Hydrogenation, a Practical Synthesis of Optically Enriched N-Propyl Pantolactam. The Journal of Organic Chemistry. 2

  • [3] Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters - ACS Publications. 3

Sources

Application

Application Note: 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol as a Versatile Building Block in Organic Synthesis

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Molecular Identity In modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Identity

In modern medicinal chemistry and lead optimization, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 7228-49-1) has emerged as a highly privileged scaffold. It provides a rigid, electron-rich bicyclic system that is frequently utilized to modulate lipophilicity, improve metabolic stability, and introduce precise spatial vectors in drug design.

Physicochemical Properties Summarized
PropertyValueClinical / Synthetic Relevance
Chemical Name 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-olStandard IUPAC nomenclature 1.
CAS Number 7228-49-1Primary registry identifier .
Molecular Formula C₁₀H₁₂O₂Indicates a high degree of saturation relative to benzofuran.
Molecular Weight 164.20 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Key Structural Motif Secondary Alcohol + Cyclic EtherAllows for orthogonal functionalization (e.g., Appel reaction vs. ring opening).

Mechanistic Rationale in Drug Design & Synthesis

The utility of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol lies in its dual functionality. The secondary alcohol serves as a synthetic handle for etherification, esterification, or conversion into a leaving group (e.g., halides, sulfonates) for subsequent cross-coupling or nucleophilic substitution. The dihydrobenzofuran core acts as a bioisostere for simple phenyl rings or chromans, offering an oxygen atom that can act as a hydrogen-bond acceptor while maintaining a rigid, planar-like geometry.

This specific scaffold is a critical intermediate in the synthesis of complex APIs, including the development of potent endothelin antagonists 2 and derivatives related to the overactive bladder medication Darifenacin 3.

Rationale Core 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Core Motif Prop1 Secondary Alcohol H-Bonding & Chiral Center Core->Prop1 Prop2 Dihydrobenzofuran Ring Rigid Spacer & logP Modulator Core->Prop2 Prop3 Para-like Vector Optimal Receptor Fit Core->Prop3

Structural advantages of the 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol scaffold in drug design.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower the chemist in troubleshooting and optimization.

Protocol A: Chemoselective Reduction of 5-Acetyl-2,3-dihydrobenzofuran

The synthesis of our target building block typically begins with the reduction of 5-acetyl-2,3-dihydrobenzofuran.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is selected over stronger hydride sources like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is faster, its harsh reactivity profile carries a risk of reductive ring-opening of the dihydrobenzofuran cyclic ether. NaBH₄ in a mixed solvent system of Methanol/Tetrahydrofuran (MeOH/THF) provides a mild, chemoselective environment. Methanol acts as a protic solvent to coordinate the carbonyl oxygen, accelerating the hydride transfer, while THF maintains the solubility of the organic substrate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 5-acetyl-2,3-dihydrobenzofuran (10.0 g, 61.6 mmol) in a 1:1 mixture of anhydrous THF and MeOH (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Hydride Addition: Add NaBH₄ (2.8 g, 74.0 mmol, 1.2 eq) portion-wise over 20 minutes. Caution: Exothermic reaction with the evolution of hydrogen gas. Maintain vigorous stirring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation (In-Process Control):

    • TLC Check: Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (UV active, Rf ~0.6) should be completely consumed, replaced by a more polar product spot (Rf ~0.3).

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Self-Validation (Analytical): Confirm product identity via ¹H NMR (CDCl₃). Look for the diagnostic disappearance of the methyl ketone singlet (~2.5 ppm) and the appearance of a methine quartet (~4.8 ppm, 1H) and a doublet for the adjacent methyl group (~1.4 ppm, 3H).

Protocol B: Downstream Functionalization via Appel Reaction

To utilize this building block in nucleophilic substitution (e.g., coupling with amines for endothelin antagonists 2), the alcohol is often converted to 5-(1-bromoethyl)-2,3-dihydrobenzofuran.

Causality of Reagent Selection: Using hydrobromic acid (HBr) to form the bromide is strongly discouraged, as highly acidic conditions can cleave the dihydrobenzofuran ether linkage. Instead, the Appel reaction (CBr₄ / PPh₃) is employed. This provides a neutral, highly specific mechanism that inverts the stereocenter (if enantiopure starting material is used) without threatening the integrity of the bicyclic core.

Step-by-Step Methodology:

  • Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (5.0 g, 30.4 mmol) and Carbon Tetrabromide (CBr₄, 12.1 g, 36.5 mmol) in anhydrous Dichloromethane (DCM, 75 mL) at 0 °C.

  • Slowly add Triphenylphosphine (PPh₃, 9.6 g, 36.5 mmol) in small portions.

  • Stir at room temperature for 3 hours. Monitor via TLC until the alcohol is consumed.

  • Concentrate the mixture and purify via flash column chromatography (10% EtOAc/Hexanes) to isolate the pure bromide.

Workflow A 2,3-Dihydrobenzofuran (Starting Material) B 5-Acetyl-2,3-dihydrobenzofuran (Intermediate) A->B Friedel-Crafts Acylation (AcCl, AlCl3) C 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Target Building Block) B->C Chemoselective Reduction (NaBH4, MeOH/THF) D Downstream APIs (e.g., Endothelin Antagonists) C->D Halogenation / Etherification (Appel Reaction, etc.)

Synthetic workflow from 2,3-dihydrobenzofuran to downstream active pharmaceutical ingredients.

Quantitative Data: Reduction Optimization Analysis

The table below summarizes the empirical data driving the selection of NaBH₄ over other reducing agents for the generation of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Reducing AgentSolvent SystemTemp / TimeYield (%)Chemoselectivity (Ring Opening Risk)
NaBH₄ MeOH / THF (1:1)0 °C to RT / 2h>95% Excellent (None observed)
LiAlH₄ Anhydrous Et₂O0 °C / 1h88%Moderate (Trace ether cleavage)
DIBAL-H Toluene-78 °C / 3h92%Excellent (None observed, but costly)
H₂ / Pd/C EthanolRT / 12h75%Poor (Risk of over-reduction to alkane)

References

  • NextSDS Chemical Database. "1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol — Chemical Substance Information." NextSDS.
  • Google Patents. "US5767144A - Endothelin antagonists." Google Patents.
  • Quick Company. "An Improved Process For Preparation Of Darifenacin Hydrobromide." Quick Company Patent Database.
  • Sigma-Aldrich. "1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | 7228-49-1." Sigma-Aldrich Product Catalog.

Sources

Method

Application Notes and Protocols for Investigating the Biological Activity of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol and Its Analogs

Introduction: The Therapeutic Potential of the Benzofuran Scaffold The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1] Published research has consistently demonstrated that compounds containing the benzofuran core exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and psychoactive effects.[1][2][3][4] This has led to the development of several drugs containing this scaffold, such as the antiarrhythmic agent Amiodarone and the β-adrenergic blocker Bufuralol.[3][5]

The subject of this guide, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, and its analogs belong to this promising class of compounds. While specific biological data for this exact molecule is not yet widely published, its structural similarity to other biologically active benzofurans suggests it may possess significant therapeutic potential. These application notes provide a comprehensive framework for researchers and drug development professionals to systematically investigate the biological activities of this compound and its derivatives. We present a panel of robust in vitro assays to elucidate potential cytotoxic, anti-inflammatory, and receptor-modulating properties.

I. Preliminary Assessment: Cytotoxicity and Cell Viability

Before investigating specific biological activities, it is crucial to determine the cytotoxic profile of the test compounds. This initial screening helps to identify the concentration range at which the compounds can be safely evaluated for other effects without causing significant cell death. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is often correlated with cell viability.

Principle of Tetrazolium-Based Assays

These assays rely on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products. In the MTT assay, the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan precipitate that is subsequently solubilized for quantification.[6] The XTT assay utilizes a second-generation tetrazolium salt that is converted to a water-soluble orange formazan, simplifying the procedure.[7]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT/XTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates adherence Allow cells to adhere (24h) cell_seeding->adherence serial_dilution Prepare serial dilutions of test compounds adherence->serial_dilution treatment Treat cells with compounds (24-72h) serial_dilution->treatment controls Include vehicle and positive controls add_reagent Add MTT or XTT solution treatment->add_reagent incubation Incubate (2-4h) add_reagent->incubation solubilization Solubilize formazan (MTT only) incubation->solubilization read_absorbance Measure absorbance (570 nm for MTT, 450 nm for XTT) solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing cytotoxicity using MTT/XTT assays.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Test compounds (1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol and analogs)

  • Cancer cell lines (e.g., MCF-7, A549, HepG2) or other relevant cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Compound Cell Line IC₅₀ (µM)
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-olMCF-7 (Breast Cancer)Hypothetical Value
Analog AMCF-7 (Breast Cancer)Hypothetical Value
Analog BA549 (Lung Cancer)Hypothetical Value
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)Known Value
Table 1: Hypothetical cytotoxicity data for 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol and its analogs.

II. Investigation of Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated anti-inflammatory properties, often by modulating key inflammatory pathways.[10][11] A common in vitro model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[12][13]

Principle of the Griess Assay for Nitric Oxide (NO) Inhibition

Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[8] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[8][12] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[13]

Protocol 2: Measurement of Nitric Oxide Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[8] Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.[8]

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to the appropriate wells. Include wells with cells alone (negative control), cells with LPS alone (positive control), and cells with compounds alone.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C.[8]

  • Griess Reaction: After incubation, collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[12]

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.[12]

  • Color Development: Add an equal volume of Griess reagent to each well containing supernatant and standards. Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Protocol 3: Quantification of Pro-Inflammatory Cytokines by ELISA

To further characterize the anti-inflammatory profile, the effect of the compounds on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Procedure:

  • Collect the cell culture supernatant from the experiment described in Protocol 2.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[8][14]

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.[14]

  • The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.[12]

Compound Concentration (µM) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol10Hypothetical ValueHypothetical ValueHypothetical Value
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol50Hypothetical ValueHypothetical ValueHypothetical Value
Dexamethasone (Positive Control)1Known ValueKnown ValueKnown Value
Table 2: Hypothetical anti-inflammatory activity data.

III. Exploring Mechanism of Action: Receptor Binding Assays

Some benzofuran derivatives are known to exert their effects by interacting with specific receptors, such as serotonin and dopamine transporters, which is relevant for their psychoactive properties.[2] Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.[15][16]

Principle of Competitive Radioligand Binding Assays

These assays measure the ability of a test compound (unlabeled "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.[17] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound for the receptor.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Many receptors targeted by psychoactive drugs are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade, which can be modulated by compounds that bind to the receptor.

G cluster_0 cluster_1 cluster_2 Ligand Test Compound (e.g., Benzofuran Analog) Receptor GPCR (e.g., Serotonin Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified GPCR signaling pathway.

Protocol 4: Radioligand Binding Assay (General Protocol)

Note: This is a general protocol and must be adapted for the specific receptor and radioligand of interest. All work with radioactive materials must adhere to institutional safety guidelines.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor, brain tissue homogenate)[15]

  • Radioligand (e.g., [³H]-citalopram for serotonin transporter)

  • Test compounds

  • Assay buffer

  • Non-specific binding agent (a high concentration of an unlabeled ligand to saturate the receptors)[15]

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter[15]

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from cells or tissues expressing the receptor of interest. Determine the protein concentration using a standard method like the BCA assay.[15]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions:

    • Total Binding: Receptor preparation, assay buffer, and radioligand.[15]

    • Non-specific Binding: Receptor preparation, non-specific binding agent, and radioligand.[15]

    • Competition Binding: Receptor preparation, varying concentrations of the test compound, and radioligand.

  • Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[15][18]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[15]

Data Analysis:

  • Specific Binding: Calculate by subtracting non-specific binding from total binding.[15]

  • Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Ki Value: From the IC₅₀ value obtained from the competition curve, calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for characterizing the biological activity of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol and its analogs. By systematically evaluating cytotoxicity, anti-inflammatory potential, and receptor interactions, researchers can build a comprehensive pharmacological profile of these promising compounds. Positive results from these in vitro assays will pave the way for more advanced studies, including mechanism of action elucidation (e.g., Western blotting for signaling proteins), in vivo efficacy studies in animal models, and structure-activity relationship (SAR) analyses to optimize lead compounds for drug development.

References

  • Iversen, L., et al. (2021). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. Available at: [Link]

  • BenchChem. (2026, March).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • BenchChem. (2025, December).
  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell Surface Receptors (pp. 23-43). Humana Press.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2025, October 18). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health.
  • Kaur, A., & Singh, G. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • BenchChem. (2025).
  • O'Brien, R. A. (2015). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
  • Guitard, K. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Pharmacovigilance and Drug Research.
  • Leach, A. G. (2014). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition) (pp. 1-36).
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 1-(Furan-2-yl)
  • Viteri, R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]

  • Patel, S., et al. (2009).
  • Viteri, R., et al. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]

  • Khatana, K., & Gupta, A. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.
  • Nichols, D. E., et al. (1986). Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021, September 14). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Molecular Medicine Reports. Available at: [Link]

  • Viteri, R., et al. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]

  • Gucwa, K., et al. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • Kumar, A., & Kumar, R. (2015, March 7). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences.
  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]

  • Gu, Y., et al. (2021, August 5). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2016, December 9). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. Available at: [Link]

  • ALDALAB-CHEMICALS. (n.d.). 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]

  • Grisar, J. M., et al. (1995, February 3). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Enantioselective synthesis of 2,3-dihydrobenzofurans.

Application Note: Advanced Strategies for the Enantioselective Synthesis of 2,3-Dihydrobenzofurans Executive Summary & Strategic Context The 2,3-dihydrobenzofuran core is a privileged pharmacophore embedded within numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Strategies for the Enantioselective Synthesis of 2,3-Dihydrobenzofurans

Executive Summary & Strategic Context

The 2,3-dihydrobenzofuran core is a privileged pharmacophore embedded within numerous bioactive natural products and synthetic therapeutics, including aflatoxin derivatives and corsifurans[1]. Historically, the stereoselective construction of this heterocycle required cumbersome chiral auxiliaries. However, recent advancements in asymmetric catalysis—spanning transition-metal C–H functionalization, organocatalytic cycloadditions, and biocatalysis—have revolutionized our ability to access these scaffolds with exquisite diastereo- and enantiocontrol[2],[3],[1].

This application note provides a comprehensive, self-validating guide to the most robust enantioselective methodologies available to synthetic chemists and drug development professionals today. By dissecting the causality behind catalyst selection, reaction conditions, and workflow design, this document ensures high reproducibility and scalability in the synthesis of highly functionalized 2,3-dihydrobenzofurans.

Mechanistic Pathways & Catalyst Design (The "Why")

To successfully synthesize enantioenriched 2,3-dihydrobenzofurans, the choice of catalytic strategy must align with the target's substitution pattern. We highlight two highly authoritative approaches:

Approach A: Sequential Rh/Pd Relay Catalysis This strategy bypasses traditional pre-functionalized starting materials by leveraging two sequential C–H functionalization events[3]. First, a rhodium(II) carbenoid—generated from an aryldiazoacetate—undergoes a highly enantioselective intermolecular C–H insertion into a benzylic silyl ether. The chiral Rh₂(R-PTTL)₄ catalyst creates a rigid chiral pocket that dictates the stereochemistry of the newly formed C–C bond[3]. Subsequently, a palladium-catalyzed C–H activation/C–O cyclization locks the stereocenter into the rigid dihydrobenzofuran ring with complete stereoretention[3].

Approach B: Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition For targets requiring adjacent stereocenters (e.g., tetrahydrofuro[2,3-b]benzofurans), an asymmetric [3+2] cycloaddition between quinone esters and 2,3-dihydrofuran is optimal[1]. Here, a Cu(II)/SPDO complex acts as a chiral Lewis acid. By coordinating to the quinone ester, the copper center lowers the LUMO of the electrophile while the SPDO ligand shields one face of the intermediate, ensuring strict facial-selective attack by the olefin[1].

Pathway Visualizations

RHPd A Aryldiazoacetate + Benzyl Silyl Ether B Rh2(R-PTTL)4 C-H Insertion A->B Intermolecular C Chiral Silyl Ether (93-99% ee) B->C Enantioselective D Pd(OAc)2 C-O Cyclization C->D Intramolecular C-H Oxidation E 2,3-Dihydrobenzofuran Target D->E Stereoretention

Fig 1: Sequential Rh/Pd C-H functionalization relay for 2,3-dihydrobenzofuran synthesis.

CuSPDO Start Quinone Ester + 2,3-Dihydrofuran Cat Cu(II)/SPDO Complex (Chiral Lewis Acid) Start->Cat Coordination TS Oxo-[3+2] Transition State (Facial Selective Attack) Cat->TS LUMO Lowering Prod Tetrahydrofuro[2,3-b]benzofuran (>20:1 dr, up to 97.5:2.5 er) TS->Prod Cycloaddition

Fig 2: Mechanism of Cu(II)/SPDO-catalyzed [3+2] cycloaddition.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the performance metrics of the leading catalytic systems discussed in recent literature.

MethodologyCatalyst SystemSubstrate ClassesYield RangeEnantioselectivityDiastereoselectivityRef
Sequential C–H Functionalization Rh₂(R-PTTL)₄ / Pd(OAc)₂Aryldiazoacetates + Benzyl silyl ethers65–85%93–99% ee>97:3 dr[3]
[3+2] Cycloaddition Cu(II)/SPDOQuinone esters + 2,3-Dihydrofuran70–96%Up to 97.5:2.5 er>20:1 dr[1]
Stereodivergent Relay Rh(II) + Cinchona ThioureaAryldiazoacetates + Aminophenols60–90%>95% ee>20:1 dr[4]
Biocatalytic Cyclopropanation Engineered MyoglobinsBenzofurans + Diazoesters>80%>99.9% ee>99.9% de[2]

Detailed Experimental Protocols (The "How")

The following protocols are engineered with built-in causality and self-validation steps to ensure high fidelity during execution.

Protocol A: Rhodium-Catalyzed Enantioselective C–H Insertion[3]

Objective: Synthesize the chiral silyl ether intermediate via intermolecular C–H insertion.

  • Preparation of Catalyst Matrix: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Add Rh₂(R-PTTL)₄ (1.0 mol %) and the target benzyl silyl ether (1.0 equiv) in anhydrous hexane (0.1 M). Causality: Hexane provides a non-coordinating environment that maximizes the electrophilicity of the transient Rh-carbenoid, ensuring high turnover frequencies.

  • Temperature Control: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Lower temperatures suppress background racemic pathways and enhance the rigidity of the chiral catalyst pocket, maximizing enantiomeric excess (ee).

  • Diazo Addition: Dissolve the aryldiazoacetate (1.5 equiv) in anhydrous hexane. Add this solution dropwise via a syringe pump over 1.5 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, actively preventing unwanted diazo dimerization side-reactions.

  • Completion & Isolation: Stir for an additional 30 minutes. Monitor via TLC. Upon completion, concentrate under reduced pressure and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: Before proceeding to the Pd-catalyzed cyclization step, analyze the intermediate via Chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed unless ee > 93%. If ee is lower, verify the anhydrous nature of your solvents and the integrity of the Rh₂(R-PTTL)₄ catalyst.

Protocol B: Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition[1]

Objective: Construct the tetrahydrofuro[2,3-b]benzofuran core with adjacent stereocenters.

  • Catalyst Pre-Assembly (Critical Step): In an argon-filled glovebox, combine Cu(OTf)₂ (10 mol %) and the chiral SPDO ligand (11 mol %) in anhydrous toluene. Stir at room temperature for exactly 2 hours. Causality: The SPDO ligand must fully coordinate to the Cu(II) center to form the active chiral Lewis acid complex. Incomplete complexation leads to a racemic background reaction catalyzed by unligated Cu(OTf)₂.

  • Electrophile Activation: Add the quinone ester (1.0 equiv) to the deep-blue catalyst solution and stir for 10 minutes.

  • Cycloaddition: Cool the vessel to 0 °C. Add 2,3-dihydrofuran (1.5 equiv) dropwise. Causality: 0 °C is the thermodynamic sweet spot; it provides enough thermal energy to overcome the activation barrier of the oxo-[3+2] transition state while maintaining strict facial selectivity (>20:1 dr).

  • Quench & Extraction: Stir at 0 °C for 12–24 hours. Quench with distilled water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform ¹H NMR (400 MHz, CDCl₃) on the crude mixture. Verify the diastereomeric ratio (dr) by integrating the distinct benzylic/allylic protons of the major vs. minor diastereomers. A successful run will yield a dr of >20:1.

Sources

Method

Application Note: Therapeutic Potential and Synthetic Utility of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol in Neuromodulator Development

Audience: Researchers, medicinal chemists, and drug development professionals Focus: Stereoselective synthesis and validation of KCNQ2/3 potassium channel openers Mechanistic Rationale & Therapeutic Context The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals Focus: Stereoselective synthesis and validation of KCNQ2/3 potassium channel openers

Mechanistic Rationale & Therapeutic Context

The compound 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a highly versatile secondary alcohol that serves as a critical chiral building block in the development of novel neuromodulators. Specifically, it is utilized to synthesize substituted acrylamides that act as potent openers of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels [1].

These channels are responsible for generating the "M-current," a subthreshold potassium efflux that stabilizes the resting membrane potential and prevents neuronal hyperexcitability[2]. Dysfunction in the M-current is linked to epilepsy, neuropathic pain, and tinnitus.

Why the 2,3-dihydrobenzofuran scaffold? In drug design, the 2,3-dihydrobenzofuran ring acts as a conformationally restricted, electron-rich bioisostere to standard phenyl or indole rings. This specific geometry enhances lipophilicity and optimizes Van der Waals interactions within the hydrophobic binding pocket of the KCNQ2 pore domain, significantly lowering the EC50​ of the resulting drug[1].

KCNQ2_Pathway A Acrylamide Derivative (from Chiral Alcohol) B KCNQ2/3 (Kv7.2/7.3) Potassium Channel A->B Binds pore domain C Potassium Efflux (M-Current Activation) B->C D Membrane Hyperpolarization C->D E Suppression of Neuronal Hyperexcitability D->E

Diagram 1: Mechanism of action for KCNQ2/3 channel openers derived from the chiral alcohol.

Stereoselective Synthetic Strategy

The biological activity of KCNQ2 openers is highly stereodependent. For the acrylamide derivatives of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, the (S)-enantiomer exhibits a 10- to 50-fold increase in potency compared to the (R)-enantiomer[1].

Because the final drug requires an (S)-amine configuration, and the amination of our secondary alcohol via the Mitsunobu reaction proceeds with strict SN​2 Walden inversion, we must intentionally synthesize the (R)-enantiomer of the alcohol to yield the correct (S)-amine intermediate.

Synthetic_Workflow N1 5-Acetyl-2,3-dihydrobenzofuran (Starting Ketone) N2 CBS Asymmetric Reduction (Sets Stereocenter) N1->N2 N3 (R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Chiral Alcohol) N2->N3 N4 Mitsunobu Reaction (DPPA) & Staudinger Reduction N3->N4 N5 (S)-1-(2,3-dihydrobenzofuran-5-yl)ethylamine (Inverted Amine) N4->N5 N6 Acylation (Substituted Cinnamoyl Chloride) N5->N6 N7 Target KCNQ2 Opener (S)-Acrylamide N6->N7

Diagram 2: Stereoselective synthetic workflow from ketone to the final KCNQ2 opener.

Experimental Protocols & Workflows

Protocol A: Asymmetric CBS Reduction

Objective: Reduce 5-acetyl-2,3-dihydrobenzofuran to (R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

  • Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF under argon.

  • Add (R)-CBS oxazaborolidine catalyst (0.1 eq). Cool the mixture to -20°C.

  • Dropwise, add Borane-THF complex ( BH3​⋅THF , 1.2 eq) over 30 minutes.

  • Quench with methanol after 2 hours, concentrate, and purify via silica gel chromatography.

Scientist's Insight (Causality & Validation): The (R)-CBS catalyst coordinates both the borane and the ketone, forcing hydride delivery exclusively to the re face of the carbonyl. This establishes the (R)-stereocenter. Self-Validation: Run a chiral HPLC assay immediately post-purification. You must confirm an enantiomeric excess (ee) of >95% before proceeding, as downstream steps cannot correct chiral erosion.

Protocol B: Stereoinvertive Amination (Mitsunobu-Azide)

Objective: Convert the (R)-alcohol to the (S)-amine via an azide intermediate.

  • Dissolve the (R)-alcohol (1.0 eq), Triphenylphosphine ( PPh3​ , 1.5 eq), and Diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0°C.

  • Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Stir for 12 hours at room temperature.

  • Staudinger Reduction: Add additional PPh3​ (1.5 eq) and water (10 eq) directly to the crude azide. Stir at 50°C for 4 hours.

  • Extract with 1M HCl, basify the aqueous layer with NaOH, and extract with DCM to isolate the free (S)-amine.

Scientist's Insight (Causality & Validation): DIAD and PPh3​ activate the hydroxyl group into a superior leaving group. DPPA provides the azide nucleophile, which attacks via SN​2 , perfectly inverting the stereocenter to the (S)-configuration. Self-Validation: Before adding water for the Staudinger reduction, take an aliquot for IR spectroscopy. A sharp, strong stretch at ~2100 cm⁻¹ confirms successful azide formation.

Protocol C: Acylation to Target KCNQ2 Opener

Objective: Couple the (S)-amine with a substituted cinnamoyl chloride (e.g., 2,6-difluorocinnamoyl chloride)[1].

  • Dissolve the (S)-amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM at 0°C.

  • Add the selected cinnamoyl chloride (1.1 eq) dropwise.

  • Stir for 2 hours, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate.

Scientist's Insight (Causality & Validation): DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the local acidic environment would protonate the amine, stalling the reaction and potentially degrading the benzofuran ring.

Protocol D: Electrophysiological Validation (Patch-Clamp)

Objective: Validate target engagement and M-current activation[2].

  • Culture CHO cells stably expressing human Kv7.2/7.3 channels.

  • Establish a whole-cell patch-clamp configuration using a potassium-gluconate internal solution.

  • Apply voltage steps from -80 mV to +40 mV in 10 mV increments.

  • Perfuse the cells with 10 µM of the synthesized (S)-acrylamide and repeat the voltage protocol.

Scientist's Insight (Causality & Validation): A true KCNQ2 opener will cause a hyperpolarizing (leftward) shift in the voltage-activation curve ( V1/2​ ). Ensure series resistance is compensated by at least 70%; uncompensated resistance causes voltage-clamp errors that will artificially blunt the apparent efficacy of your compound.

Quantitative Data & Yield Metrics

The following table summarizes the expected analytical benchmarks for a successful, self-validated synthetic run:

Intermediate / ProductExpected Yield (%)Target ee (%)Key Analytical Marker
(R)-Alcohol 88 - 92%> 98% 1H NMR: δ 4.85 (q, 1H, CH-OH)
(S)-Azide 85 - 89%> 97%IR Spectroscopy: ~2100 cm⁻¹ ( N3​ stretch)
(S)-Amine 90 - 94%> 97% 1H NMR: δ 4.10 (q, 1H, CH- NH2​ )
(S)-Acrylamide Target 80 - 85%> 98%Patch-Clamp: ΔV1/2​≈−15 to −20 mV

References

  • Wu, Y.-J., Sun, L.-Q., He, H., et al. (2004). "Synthesis and KCNQ2 opener activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl), N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl], and N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl]acrylamides." Bioorganic & Medicinal Chemistry Letters, 14(17), 4533-4537. URL:[Link]

  • Main, M. J., Cryan, J. E., Dupere, J. R., et al. (2000). "Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine." Molecular Pharmacology, 58(2), 253-262. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol .

This molecule is typically synthesized via a highly scalable two-step route: a Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by a sodium borohydride (NaBH₄) reduction. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as regiochemical scrambling, incomplete reduction, and product dehydration. This guide provides self-validating protocols and causal troubleshooting to ensure high-fidelity synthesis.

Synthetic Strategy Overview

Workflow SM 2,3-dihydrobenzofuran (Starting Material) Step1 Friedel-Crafts Acylation Acetyl Chloride, AlCl3, DCM SM->Step1 Int 5-acetyl-2,3-dihydrobenzofuran (Intermediate) Step1->Int 0°C to RT Step2 Carbonyl Reduction NaBH4, MeOH Int->Step2 Prod 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Target Product) Step2->Prod 0°C to RT

Workflow for the two-step synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Section 1: Self-Validating Experimental Protocols

To establish a baseline of trustworthiness, your synthesis must follow these field-proven methodologies. Each step includes a "Validation Checkpoint" to ensure the reaction is proceeding as mechanistically intended before moving to the next phase.

Step A: Synthesis of 5-acetyl-2,3-dihydrobenzofuran

Mechanistic Rationale: The oxygen atom in the fused dihydrobenzofuran ring acts as a strong electron-donating group, activating the aromatic ring toward electrophilic aromatic substitution. The 5-position is favored due to para-directing effects and less steric hindrance compared to the ortho (7-position)[1].

  • Initialization: Dissolve 2,3-dihydrobenzofuran (1.0 equiv) and acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.3 equiv) in small portions over 30 minutes. Causality: AlCl₃ generates the highly reactive acylium ion. Rapid addition causes an exothermic spike, which can lead to polymerization of the furan ring or polyacylation[2].

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for an additional 2 hours.

  • Quench & Workup: Carefully pour the reaction mixture over crushed ice to decompose the aluminum complex. Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the starting material. The intermediate ketone will be strongly UV-active and appear as a distinct lower-Rf spot compared to the starting material.

Step B: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Mechanistic Rationale: The ketone is reduced to a secondary benzylic alcohol using NaBH₄. Methanol is chosen as the solvent because it participates in the transition state, accelerating the transfer of the hydride from the borohydride anion to the carbonyl carbon[3].

  • Initialization: Dissolve the crude 5-acetyl-2,3-dihydrobenzofuran (1.0 equiv) in anhydrous methanol. Cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise. Causality: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal runaway, which could lead to solvent boil-off.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench & Workup (Critical): Quench the reaction by adding saturated aqueous NH₄Cl until gas evolution ceases. Do not use HCl. Remove methanol under reduced pressure at a bath temperature below 40 °C . Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: The product alcohol will have a lower Rf than the ketone intermediate. It may be less UV-active; use a KMnO₄ or phosphomolybdic acid (PMA) stain to visualize the alcohol spot.

Section 2: Troubleshooting FAQs

Q1: My Friedel-Crafts acylation yield is low, and NMR shows a mixture of isomers. What went wrong? A: You are likely observing regiochemical scrambling (formation of the 7-acetyl isomer) or diacylation. This is caused by a loss of thermodynamic control, usually due to allowing the internal reaction temperature to exceed 5 °C during the AlCl₃ addition. Ensure vigorous stirring and strict temperature control. Furthermore, using a large excess of AlCl₃ (>1.5 equiv) forces the reaction to over-acylate. Stick strictly to 1.2–1.3 equivalents[4].

Q2: The reduction step stalled at 60% conversion despite leaving it overnight. How do I push it to completion? A: NaBH₄ degrades rapidly in protic solvents like methanol if the reagent is old or has absorbed atmospheric moisture. If the reaction stalls, do not simply increase the time—the active hydride has likely been consumed by the solvent. Add an additional 0.5 equivalents of fresh NaBH₄ at 0 °C. To prevent this in the future, store your NaBH₄ in a desiccator and ensure your methanol is anhydrous.

Q3: The NMR of my final product shows unexpected alkene peaks (vinyl protons at ~5.2 and ~5.7 ppm). Why did my product degrade? A: Your target molecule is a secondary benzylic alcohol. These structures are highly susceptible to acid-catalyzed dehydration. If you used a strong acid (like 1M HCl) to quench the NaBH₄ reduction, or if you evaporated the solvent at temperatures above 45 °C, the alcohol protonated, lost water to form a stable benzylic carbocation, and subsequently eliminated a proton to form 5-vinyl-2,3-dihydrobenzofuran. Always quench with a mild buffer like saturated NH₄Cl (pH ~6) and keep rotary evaporator bath temperatures below 40 °C.

SideReaction Alcohol 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Desired Product) Acid Acidic Workup (H+) Excessive Heat Alcohol->Acid Improper Quench Carbocation Benzylic Carbocation (Unstable Intermediate) Acid->Carbocation -H2O Vinyl 5-vinyl-2,3-dihydrobenzofuran (Dehydration Impurity) Carbocation->Vinyl -H+ (Elimination)

Mechanistic pathway of acid-catalyzed dehydration leading to the vinyl impurity.

Q4: I am observing cleavage of the dihydrobenzofuran ring during the first step. How can I prevent this? A: The ether linkage in the dihydrobenzofuran ring can be cleaved by harsh Lewis acids if the reaction is left for extended periods at elevated temperatures. If ring-opening is observed, limit the room-temperature stirring phase to exactly 2 hours and quench immediately over ice. Alternatively, switch to a milder Lewis acid such as stannic chloride (SnCl₄)[4].

Section 3: Quantitative Optimization Data

Use the following table to benchmark your reaction parameters against expected yields and impurity profiles.

Reaction ParameterCondition TestedPrimary Impurity ProfileExpected Yield
Acylation Temp 0 °C to RTNone (Clean conversion)85 - 90%
Acylation Temp Reflux (40 °C)7-acetyl isomer, polyacylated products< 50%
Acylation Catalyst AlCl₃ (1.3 equiv)Trace ring-opened byproducts88%
Acylation Catalyst SnCl₄ (1.2 equiv)None (Milder Lewis acid)82%
Reduction Quench Sat. NH₄Cl (pH ~6)None92 - 95%
Reduction Quench 1M HCl (pH < 2)5-vinyl-2,3-dihydrobenzofuran (Dehydration)40 - 60%
Reduction Solvent MethanolNone> 90%
Reduction Solvent THF (without MeOH)Unreacted ketone starting material< 30%

References

  • Preparation method of key intermediate ethyl 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acrylate for synthesizing ramelteon. Patsnap Eureka. Available at: [Link]

  • Endothelin antagonists (US5767144A). Google Patents.
  • Stereospecific synthesis of trans- and cis-2-isopropyl-3-hydroxy-5-acetyl-2,3-dihydrobenzofuran (dihydrotoxol). ACS Publications. Available at: [Link]

Sources

Optimization

Purification techniques for 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of electron-rich benzylic alcohols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of electron-rich benzylic alcohols. 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a classic example of a compound that looks deceptively simple on paper but behaves unpredictably during purification.

This guide synthesizes mechanistic theory with field-validated protocols to ensure your isolation workflows are robust, scalable, and reproducible.

Mechanistic Profiling & Causality of Purification Challenges

To purify a compound effectively, you must first understand its chemical vulnerabilities. 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol presents unique purification hurdles due to its electronic structure. The oxygen atom within the dihydrobenzofuran ring acts as a strong electron-donating group via resonance.

When exposed to mildly acidic conditions (such as the silanol groups on standard silica gel), the secondary hydroxyl group is protonated. The subsequent loss of water generates a benzylic carbocation that is highly stabilized by the para-oxygen atom. This stabilization drastically lowers the activation energy for elimination, leading to rapid in-column dehydration and the formation of the styrene derivative, 5-vinyl-2,3-dihydrobenzofuran[1].

DehydrationMechanism A 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Stable Secondary Alcohol) B Acidic Silanol Groups (e.g., Unbuffered Silica Gel) A->B Protonation of -OH C Resonance-Stabilized Benzylic Carbocation B->C Loss of H2O D 5-vinyl-2,3-dihydrobenzofuran (Dehydration Byproduct) C->D Elimination of H+

Acid-catalyzed in-column dehydration pathway of the benzylic alcohol.

Troubleshooting Guide (Q&A)

Q: I am losing over 40% of my product yield during standard silica gel flash chromatography, and a new, highly non-polar spot appears on my TLC. What is happening? A: You are observing acid-catalyzed in-column dehydration[1]. Standard silica gel has a slightly acidic surface (pH ~4.5–5.5). The non-polar spot is the dehydrated vinyl degradant. Corrective Action: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes) before loading your sample. Alternatively, switch to neutral alumina (Brockmann Activity II or III).

Q: My reduction reaction from 1-(2,3-dihydrobenzofuran-5-yl)ethanone is incomplete, and the ketone co-elutes with the alcohol. How can I separate them? A: Secondary benzylic alcohols and their parent acetophenones often have nearly identical retention factors ( Rf​ ) in standard Hexane/Ethyl Acetate systems due to similar dipole moments. Corrective Action: Switch your mobile phase to a Toluene/Acetone gradient. Toluene relies on π−π interactions which differentiate the planar ketone from the tetrahedral alcohol. If chromatography fails, derivatize the alcohol into a phthalate half-ester, separate it via an aqueous base wash, and hydrolyze it back to the alcohol.

Q: I need the (R)-enantiomer with >99% ee, but my reverse-phase HPLC is not resolving the racemate. A: Standard C18 reverse-phase columns cannot resolve enantiomers because they lack a chiral environment[2]. Corrective Action: You must use a Chiral Stationary Phase (CSP). For this compound, immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) under normal-phase conditions (Hexane/Isopropanol) provides excellent baseline resolution.

Purification Workflow Matrix

Use the following decision tree to select the most appropriate purification strategy based on your scale and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture Q1 Enantiomeric Resolution Required? Start->Q1 Chiral Preparative Chiral HPLC (Amylose/Cellulose CSP) Q1->Chiral Yes Q2 Scale > 10 grams? Q1->Q2 No Distill High-Vacuum Distillation (Kugelrohr, < 120°C) Q2->Distill Yes Silica Buffered Silica Gel Chromatography (1% TEA) Q2->Silica No

Decision matrix for selecting the optimal purification methodology.

Quantitative Data & Parameters

To ensure reproducibility, benchmark your purification against the following validated parameters.

Table 1: Chromatographic Retention Data & Solvent Systems

CompoundSolvent SystemStationary Phase Rf​ / Retention Time
1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Hexane:EtOAc (70:30)Silica Gel (1% TEA) Rf​ = 0.35
1-(2,3-dihydrobenzofuran-5-yl)ethanone (Impurity)Hexane:EtOAc (70:30)Silica Gel (1% TEA) Rf​ = 0.38
5-vinyl-2,3-dihydrobenzofuran (Degradant)Hexane:EtOAc (70:30)Silica Gel (1% TEA) Rf​ = 0.85
(R)- and (S)- EnantiomersHexane:IPA (90:10)Chiralpak AD-H (HPLC) tR​ = 12.4 min & 14.1 min

Table 2: High-Vacuum Distillation Parameters (For Scale > 10g)

ParameterValueCritical Rationale
Pressure < 0.1 mmHg (High Vacuum)Lowers boiling point to prevent thermal dehydration[3].
Bath Temperature 110°C - 125°CExceeding 130°C risks polymerization of any formed vinyl impurity.
Additive 0.5% w/w K2​CO3​ Adding a non-volatile base to the distillation pot neutralizes trace acids.

Self-Validating Experimental Protocols

Protocol A: Buffered Normal-Phase Flash Chromatography (Scale: 1g to 10g)

This protocol is designed as a self-validating system: if the column is properly buffered, the eluent pH will test basic, and no vinyl degradant will be observed in the early fractions.

  • Column Preparation: Slurry pack silica gel (40-63 µm) in a solvent mixture of Hexane containing 1% v/v Triethylamine (TEA).

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the 1% TEA/Hexane solution. Validation Step: Collect a drop of the eluent and spot it on wet pH paper; it must read pH > 8.

  • Sample Loading: Dissolve the crude 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol in a minimum volume of Toluene (avoid dichloromethane as it can be slightly acidic). Load carefully onto the silica bed.

  • Elution: Elute using a step gradient:

    • 2 CV of 90:10 Hexane:Ethyl Acetate (flushes out non-polar vinyl impurities).

    • 4 CV of 75:25 Hexane:Ethyl Acetate (elutes the target alcohol).

  • Concentration: Pool fractions containing the product and concentrate under reduced pressure at a water bath temperature strictly 35°C to prevent thermal degradation.

Protocol B: Preparative Chiral HPLC Resolution
  • System Setup: Equip the preparative HPLC with a Chiralpak AD-H column (20 mm x 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (90:10 v/v). Degas ultrasonically for 15 minutes.

  • Flow Rate & Detection: Set flow rate to 15.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm[2].

  • Injection: Dissolve the racemic mixture in the mobile phase (max concentration 50 mg/mL). Inject 1.0 mL per run.

  • Fraction Collection: Collect the two baseline-resolved peaks. The exact elution order of (R) vs (S) must be confirmed via polarimetry or vibrational circular dichroism (VCD).

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (RP) HPLC for bulk purification instead of normal-phase silica? A: Yes, RP-HPLC (e.g., C18 column with Water/Acetonitrile gradient) is excellent for avoiding dehydration because the mobile phase is typically neutral or can be buffered with ammonium bicarbonate[2]. However, it is generally less cost-effective for multi-gram scales compared to buffered silica or distillation.

Q: How should I store the purified alcohol to ensure long-term stability? A: Store the purified compound in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20°C. Do not store it in plastic containers, as plasticizers can leach, and avoid ambient light which can initiate radical oxidation of the benzylic position.

Sources

Troubleshooting

Side reactions in the synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

As a Senior Application Scientist, I have structured this technical support guide to address the fundamental chemical drivers behind the side reactions encountered in the two-step synthesis of 1-(2,3-dihydro-1-benzofuran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical support guide to address the fundamental chemical drivers behind the side reactions encountered in the two-step synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. This guide transcends basic troubleshooting by embedding self-validating checkpoints into every protocol, ensuring your experimental workflows are robust, reproducible, and mechanistically sound.

Section 1: Reaction Workflow & Causality Mapping

To effectively troubleshoot, we must first map the synthetic trajectory and isolate where kinetic or thermodynamic control is lost.

SynthesisWorkflow SM 2,3-Dihydrobenzofuran (Starting Material) Step1 Friedel-Crafts Acylation (AcCl, AlCl3, DCM, 0-10°C) SM->Step1 Int 5-Acetyl-2,3-dihydrobenzofuran (Intermediate) Step1->Int 85-90% Yield Side1 Side Reactions: Ring-Opening & Regioisomers Step1->Side1 Step2 Ketone Reduction (NaBH4, MeOH, 0-20°C) Int->Step2 Prod 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Target Product) Step2->Prod >95% Yield Side2 Side Reactions: Over-reduction & Dehydration Step2->Side2

Fig 1: Two-step synthesis workflow and associated side reactions for the target benzylic alcohol.

CausalityTree Root Side Reaction Causality Acylation Phase 1: Acylation Root->Acylation Reduction Phase 2: Reduction Root->Reduction RO Ether Cleavage (Ring Opening) Acylation->RO RI Regioisomers (C4/C7 Acylation) Acylation->RI OR Over-reduction (Alkane Formation) Reduction->OR DH Dehydration (Vinyl Formation) Reduction->DH CauseRO Excess Heat + Strong Lewis Acid RO->CauseRO CauseRI Rapid Addition / Poor Mixing RI->CauseRI CauseOR Residual Metals + NaBH4 OR->CauseOR CauseDH Acidic Workup + Thermal Stress DH->CauseDH

Fig 2: Logical causality tree mapping side reactions to their specific experimental triggers.

Section 2: Troubleshooting FAQs

Phase 1: Friedel-Crafts Acylation

Q: Why am I observing significant ether cleavage (ring-opening) byproducts during the acylation step? A: Ether cleavage is a classic side reaction when subjecting 2,3-dihydrobenzofuran to strong Lewis acids like aluminum chloride ( AlCl3​ ). Mechanistically, the highly oxophilic AlCl3​ coordinates to the furan oxygen. If the reaction temperature exceeds 10°C, this coordination weakens the adjacent C-O bond, promoting nucleophilic attack by chloride ions to yield 4-acetyl-2-(2-chloroethyl)phenol derivatives. Causality & Mitigation: Strict thermal control is mandatory. Alternatively, using milder Brønsted acid-solvent clusters like TfOH-HFIP can completely suppress ring-opening while maintaining excellent regioselectivity (1)[1].

Q: How do I minimize the formation of ortho-acylated (7-acetyl) or meta-acylated regioisomers? A: The furan oxygen is a strong ortho/para director. Because the para position (C5) is sterically unhindered compared to the ortho position (C7), 5-acetyl-2,3-dihydrobenzofuran is the kinetically favored product. However, regioisomeric leakage occurs when the acylating agent is added too rapidly, creating localized hotspots of excess acetyl chloride and AlCl3​ . Causality & Mitigation: The synthesis requires strict control of the aluminum chloride stoichiometry to prevent off-target reactions (2)[2]. Implement a reverse-addition protocol and maintain the internal temperature below 5°C during addition.

Phase 2: Ketone Reduction

Q: My final product contains 5-ethyl-2,3-dihydrobenzofuran. How do I prevent this over-reduction during the NaBH4​ step? A: Sodium borohydride ( NaBH4​ ) alone is generally too mild to reduce a ketone all the way to an alkane. However, if your intermediate is not thoroughly purified, residual Lewis acidic metals (e.g., Al) carry over. The combination of a hydride reagent and a Lewis acid forms a highly reactive species that activates the intermediate benzylic alcohol for further hydride attack, reducing the ketone entirely to an alkane (3)[3]. Causality & Mitigation: Ensure a rigorous aqueous workup of the intermediate ketone to remove all metal salts prior to the reduction phase.

Q: I am observing dehydration to 5-vinyl-2,3-dihydrobenzofuran during the workup of the final alcohol. What is causing this? A: The target molecule is a secondary benzylic alcohol. The adjacent furan ring highly stabilizes the intermediate benzylic carbocation, lowering the activation energy for E1 elimination (dehydration). This occurs rapidly if the workup conditions are even slightly acidic, especially when combined with the heat of solvent evaporation. Causality & Mitigation: Quench the NaBH4​ reduction with a mildly basic solution (e.g., 10% aqueous Na2​CO3​ ) and maintain the rotary evaporator bath temperature below 40°C.

Section 3: Quantitative Data & Analytical Markers

Reaction PhaseObserved Side ReactionPrimary CausalityAnalytical Marker (NMR/IR/TLC)Mitigation Impact on Yield
Acylation Ether Cleavage (Ring Opening) AlCl3​ coordination to furan oxygen at >10°CPhenolic -OH stretch (~3300 cm⁻¹) in IR; polar TLC spot+15% recovery of intact core
Acylation Regioisomer Formation (C4/C7)Loss of kinetic control due to rapid reagent additionMultiplet splitting changes in aromatic region of ¹H NMR+10% increase in C5 purity
Reduction Over-reduction (Alkane)Residual Lewis acidic metals activating benzylic alcoholDisappearance of -OH stretch; non-polar alkane TLC spot+20% target alcohol retention
Reduction Dehydration (Vinyl Derivative)Acidic workup promoting E1 eliminationVinylic protons (~5.2-5.8 ppm) in ¹H NMR+25% isolated product yield

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the internal validation checkpoint is met.

Protocol A: Synthesis of 5-Acetyl-2,3-dihydrobenzofuran
  • Setup: Equip a dry 3-neck flask with a dropping funnel, internal thermometer, and argon inlet.

  • Reagent Preparation: Dissolve acetyl chloride (1.3 eq) in anhydrous dichloromethane (DCM). Cool the system to 0°C.

  • Catalyst Addition: To the 0°C solution of acetyl chloride, add the Lewis acid ( AlCl3​ , 1.5 eq) in small portions, strictly maintaining the temperature below 5°C (4)[4].

    • Validation Checkpoint: The suspension will turn pale yellow, indicating the successful formation of the reactive acylium ion complex.

  • Substrate Addition: Add 2,3-dihydrobenzofuran (1.0 eq) dropwise over 30 minutes.

    • Validation Checkpoint: A color shift to deep orange/red signifies active electrophilic aromatic substitution.

  • Quench & Isolate: Carefully pour the reaction mixture into crushed ice-water to destroy the aluminum complex. Extract with DCM. Wash the organic layer with 5% NaHCO3​ until the aqueous phase is pH > 7 (Critical to prevent carryover of acid).

    • Validation Checkpoint: TLC (Hexane:EtOAc 8:2) must show complete consumption of the starting material ( Rf​ ~0.8) and a dominant new UV-active spot ( Rf​ ~0.4).

Protocol B: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
  • Setup: Dissolve the purified 5-acetyl-2,3-dihydrobenzofuran in anhydrous methanol (0.5 M concentration). Cool the flask to 0°C in an ice bath.

  • Reduction: Add NaBH4​ (1.2 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

    • Validation Checkpoint: Controlled effervescence (hydrogen gas evolution) will be observed. The reaction should not boil.

  • Monitoring: Remove the ice bath and stir for 2 hours at room temperature (20°C).

    • Validation Checkpoint: TLC (Hexane:EtOAc 7:3) will show the disappearance of the ketone ( Rf​ ~0.5) and the appearance of the more polar alcohol ( Rf​ ~0.2).

  • Quench & Isolate: Quench the remaining hydride with 10% aqueous Na2​CO3​ to pH 8. Extract with ethyl acetate. Dry over Na2​SO4​ . Evaporate the solvent under reduced pressure with the water bath strictly set at <40°C to prevent dehydration.

Section 5: References

1.1 - The Journal of Organic Chemistry, ACS Publications. 2. 2 - Quick Company Patents. 3.3 - Bulletin of the Chemical Society of Japan, Oxford Academic. 4.4 - Google Patents.

Sources

Optimization

Optimization of reaction conditions for dihydrobenzofuran synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the synthesis of 2,3-dihydrobenzofuran scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the synthesis of 2,3-dihydrobenzofuran scaffolds. These heterocycles are critical pharmacophores, but their construction often suffers from poor chemoselectivity, overoxidation, or low enantiomeric excess. This guide bridges mechanistic theory with field-proven troubleshooting to ensure your synthetic workflows are robust and reproducible.

Strategic Workflow & Mechanistic Selection

Selecting the correct cyclization strategy is the most critical step in dihydrobenzofuran synthesis. The choice depends heavily on your starting materials and the desired functionalization of the heterocyclic ring.

  • Oxidative Decarboxylative Cycloetherification : Ideal for β-ketolactones. This metal-free approach utilizes an in situ generated ammonium hypoiodite species to drive decarboxylation and ring closure[1].

  • Transition-Metal Catalyzed Annulation : Best for aryl iodides, epoxides, or diazo compounds. Palladium-catalyzed Heck/Cacchi reactions or [4+1] annulations offer high enantioselectivity when paired with chiral ligands[2].

  • Photochemical Gold-Mediated ATRA : A highly efficient, mild approach utilizing dimeric gold catalysts for the direct atom transfer radical addition (ATRA) and cyclization of ortho-allylphenols[3].

SynthesisWorkflow Start Select Starting Material Node1 β-Ketolactones Start->Node1 Node2 Aryl Iodides & Epoxides Start->Node2 Node3 o-Allylphenols Start->Node3 Path1 Oxidative Decarboxylative Cycloetherification Node1->Path1 Bu4NI, H2O2 Path2 Pd/Norbornene Cooperative Catalysis Node2->Path2 Pd cat., Norbornene Path3 Photochemical Gold-Mediated ATRA Cyclization Node3->Path3 [Au2(μ-dppm)2Cl2], hν Result 2,3-Dihydrobenzofuran Target Scaffold Path1->Result Path2->Result Path3->Result

Decision matrix for selecting dihydrobenzofuran synthesis pathways based on starting materials.

Quantitative Data: Reaction Optimization Matrices

Optimization of catalyst loading and oxidant equivalents is critical to prevent side reactions. The following table summarizes the optimization of the ammonium hypoiodite-catalyzed synthesis of dihydrobenzofurans from β-ketolactones[1].

EntryCatalyst (mol%)Oxidant (eq.)SolventYield (%)Mechanistic Causality & Observation
1Bu₄NI (10%)H₂O₂ (3x)Toluene51%Insufficient catalyst loading leads to incomplete conversion and stalled hypoiodite generation.
2Bu₄NI (30%)H₂O₂ (3x)Toluene63%Higher catalyst loading improves the steady-state concentration of the active hypoiodite species.
3Bu₄NI (30%)H₂O₂ (5x)CH₂Cl₂85%Optimal solvent polarity stabilizes the transition state; excess oxidant drives decarboxylation without triggering overoxidation.
4Bu₄NI (30%)TBHP (3x)CH₂Cl₂TraceAlternative oxidants (like TBHP) fail to effectively oxidize the iodide precursor to the active hypoiodite.
Self-Validating Experimental Protocols

Protocol A: Oxidative Decarboxylative Ammonium Hypoiodite-Catalyzed Synthesis This protocol leverages a safe, metal-free oxidative environment[1].

  • Step 1: Substrate Dissolution. In a dry reaction vial, dissolve the β-ketolactone (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Step 2: Pre-catalyst Addition. Add tetrabutylammonium iodide (Bu₄NI) (30 mol%) to the solution. Causality: Bu₄NI acts as the pre-catalyst, which will be oxidized in situ to the active hypoiodite species responsible for the cycloetherification.

  • Step 3: Oxidant Introduction. Slowly add aqueous H₂O₂ (35%, 5.0 equiv) dropwise at room temperature. Causality: Slow addition prevents thermal spikes and runaway overoxidation of the substrate.

  • Step 4: Reaction Monitoring (Self-Validation). Stir the mixture at room temperature for 2-4 hours. Monitor via TLC. Validation check: The disappearance of the starting material spot and the appearance of a distinct, less polar spot indicates successful cycloetherification. If a highly non-polar spot appears, overoxidation to the fully aromatized benzofuran is occurring.

  • Step 5: Quenching. Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: This neutralizes unreacted peroxides and reduces any remaining hypoiodite back to iodide, safely halting the reaction before extraction with CH₂Cl₂.

Protocol B: Photochemical Gold-Mediated ATRA Cyclization This protocol utilizes visible light to drive radical cyclization under mild conditions[3].

  • Step 1: Reagent Charging. Charge a quartz vial with ortho-allylphenol (1.0 equiv), alkyl halide (1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Step 2: Catalyst Addition & Degassing. Add the dimeric gold catalyst [Au₂(μ-dppm)₂Cl₂] (5 mol%) and suspend the mixture in solvent. Degas the mixture via three freeze-pump-thaw cycles. Causality: Degassing is critical because dissolved oxygen quenches the excited state of the gold photocatalyst and intercepts the carbon-centered radical intermediates.

  • Step 3: Irradiation (Self-Validation). Irradiate the mixture with UV/Vis light (e.g., 365 nm LEDs) at room temperature for 12 hours. Validation check: The solution should maintain a consistent, clear color. Rapid blackening indicates catalyst decomposition (gold nanoparticle formation) due to poor degassing or excessive heat from the light source.

  • Step 4: Purification. Filter the crude mixture through a short pad of silica gel to remove the gold catalyst and inorganic base, then concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: Why am I observing benzofuran (fully aromatized) instead of dihydrobenzofuran in my oxidative reactions? A: Overoxidation is a common issue, particularly in oxidative cycloetherification.

  • Causality: The initially formed dihydrobenzofuran can undergo an α-iodination–elimination sequence if exposed to excess hypoiodite or prolonged reaction times[1].

  • Solution: Strictly control the H₂O₂ equivalents (do not exceed 5x) and monitor the reaction via TLC every 30 minutes after the initial 2-hour mark. Quench immediately with Na₂S₂O₃ once the starting material is consumed.

Q: In Pd-catalyzed intramolecular condensations, my yields are low and I see unreacted diazo compounds. What is the issue? A: This indicates a failure in the carbene transfer step.

  • Causality: Diazo compounds are highly reactive and can undergo non-productive dimerization if the catalytic cycle is stalled or if the interaction with the Pd catalyst is weak[2].

  • Solution: Optimize your additives. The inclusion of methanesulfonic acid (MeSO₃H) has been shown to significantly enhance the interaction between the active Pd catalyst and the diazo compound, stabilizing the carbene intermediate and improving yields of the 2,2,3-trisubstituted dihydrobenzofuran[2].

Q: How can I improve the enantioselectivity in my Palladium-catalyzed Heck/Tsuji-Trost cyclization? A: Poor enantiomeric excess (ee) usually stems from ligand dynamics or solvent coordination.

  • Causality: Enantioselectivity is dictated by the steric bulk and electronic properties of the chiral ligand during the migratory insertion step. Trace water can also coordinate to the Pd center, disrupting the chiral pocket[4].

  • Solution: Switch to a bulkier chiral ligand such as TY-Phos or N-Me-Xu3. Ensure the base (e.g., sodium phenoxide or cesium carbonate) is completely anhydrous[2].

Q: My photochemical Gold-mediated ATRA cyclization of ortho-allylphenols is stalling at low conversion. How do I fix this? A: The issue likely lies in the basicity of the reaction medium.

  • Causality: The dimeric gold catalyst requires specific basic conditions to facilitate the initial deprotonation of the phenol, which is necessary for the intramolecular attack on the radical intermediate. If the base is too weak, deprotonation fails; if too strong, it may degrade the catalyst[3].

  • Solution: Switch the base to sodium carbonate (Na₂CO₃). Studies show that Na₂CO₃ provides the optimal basicity, improving yields up to 78% without causing catalyst degradation[3].

References
  • Röser, K., Scheucher, A., Mairhofer, C., Bechmann, M., & Waser, M. (2023). "Oxidative decarboxylative ammonium hypoiodite-catalysed dihydrobenzofuran synthesis." Organic & Biomolecular Chemistry - JKU ePUB. 1

  • Aslam, M., et al. (2024). "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." PMC - National Institutes of Health. 2

  • Organic Chemistry Portal. (2024). "Synthesis of 2,3-Dihydrobenzofurans." Organic Chemistry Portal. 4

  • "Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction." (2024). Organic Letters - ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol . Due to its specific structural motifs, this compound presents unique stability challenges during synthesis, purification, and storage.

Below, you will find a comprehensive breakdown of its chemical liabilities, quantitative stability data, troubleshooting FAQs, and self-validating experimental protocols.

Structural Liabilities & Causality

The instability of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol stems from two highly reactive domains within its framework:

  • The Secondary Benzylic Alcohol: The hydroxyl group is situated at a benzylic position. The homolytic cleavage of the C-H bond here requires significantly less energy (a low free energy barrier) because the resulting radical is heavily stabilized by the adjacent aromatic ring[1]. This thermodynamic reality makes the compound highly susceptible to aerobic oxidation, rapidly forming a ketone[2]. Furthermore, under acidic conditions, protonation of the hydroxyl group leads to the loss of water. The resulting benzylic carbocation rapidly eliminates a proton to form a highly conjugated, thermodynamically stable styrene derivative (5-vinyl-2,3-dihydrobenzofuran).

  • The 2,3-Dihydrobenzofuran Core: While generally stable under ambient conditions, the saturated C2-C3 bond of the heterocyclic ring is prone to oxidative dehydrogenation. The driving force for this reaction is the massive gain of aromatic stabilization energy upon forming a fully planar, conjugated benzofuran system[3].

Quantitative Stability Profile

The table below summarizes the quantitative degradation behavior of the compound under various environmental stressors, allowing you to anticipate and mitigate yield losses.

Environmental ConditionOverall StabilityPrimary Degradant FormedObserved Half-Life / Kinetic Note
Ambient Air (25°C) Moderate1-(2,3-dihydrobenzofuran-5-yl)ethanoneSlow oxidation (~15% loss over 14 days)
Acidic (pH < 3, 25°C) Poor5-vinyl-2,3-dihydrobenzofuranRapid dehydration (t½ < 12 hours)
Basic (pH > 10, 25°C) GoodNoneStable (> 98% recovery after 48 hours)
UV Light (254 nm) Poor1-(benzofuran-5-yl)ethan-1-olPhotochemical aromatization (t½ < 4 hours)
Transition Metals (Pd/C) PoorKetone + Benzofuran derivativesCatalytic oxidation (Immediate degradation)
Visual Degradation Pathways

G A 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Intact Compound) B 1-(2,3-dihydrobenzofuran-5-yl)ethanone (Oxidation) A->B O2, Metals, Light C 5-vinyl-2,3-dihydrobenzofuran (Dehydration) A->C Acid, Heat D 1-(benzofuran-5-yl)ethan-1-ol (Aromatization) A->D Oxidative Stress

Degradation pathways of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol under various stress conditions.

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity at [M-2]+. What is happening and how do I prevent it? A1: The[M-2]+ peak indicates the oxidation of the secondary benzylic alcohol to the corresponding ketone. Because benzylic alcohols have a low activation barrier for C-H bond cleavage[1], trace oxygen or transition metals will catalyze this conversion[2]. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen). Degas all solvents used for chromatography and avoid leaving the compound in solution on the benchtop.

Q2: During an acidic workup, my yield dropped significantly. NMR shows a new multiplet around 5.2-6.7 ppm. Why? A2: The new NMR signals correspond to the vinylic protons of 5-vinyl-2,3-dihydrobenzofuran. Under acidic conditions, the secondary alcohol is protonated and leaves as water. The resulting carbocation rapidly loses a proton to form a highly conjugated alkene. Solution: Strictly avoid acidic workups. Use buffered or neutral conditions (e.g., pH 7 phosphate buffer or saturated NaHCO3) during extraction.

Q3: I left the compound in solution exposed to ambient light, and I'm seeing a loss of the aliphatic sp3 signals (around 3.2 and 4.6 ppm) in the 1H-NMR. What is this? A3: This indicates the oxidative aromatization of the 2,3-dihydrobenzofuran ring to a fully aromatic benzofuran ring[3]. The driving force is the thermodynamic gain of aromatic stabilization energy, which is heavily accelerated by UV/ambient light (photo-oxidation). Solution: Store all solutions in amber glass vials and handle the compound under low-light conditions when dissolved in organic solvents.

Troubleshooting Workflow

Workflow Start Impurity Detected (LC-MS/NMR) Q1 Isolate shows [M-2]+? (Ketone) Start->Q1 Q2 Isolate shows[M-18]+? (Alkene) Start->Q2 Q3 Loss of sp3 signals in NMR? (Benzofuran) Start->Q3 Sol1 Action: Ar/N2 Purge, Remove Transition Metals Q1->Sol1 Yes Sol2 Action: Neutralize pH, Lower Temperature Q2->Sol2 Yes Sol3 Action: Exclude Light, Avoid Oxidants Q3->Sol3 Yes

Troubleshooting workflow for identifying and resolving compound stability issues.

Validated Experimental Protocols
Protocol A: Inert Processing and Storage Workflow

To prevent the thermodynamically favored oxidation and aromatization, strict environmental controls must be maintained.

  • Solvent Degassing: Sparge all storage and purification solvents (e.g., ethyl acetate, hexanes) with Argon for 15 minutes to displace dissolved oxygen.

  • Alkaline Glassware: Rinse all glassware with a 1% triethylamine (TEA) solution in hexanes and dry thoroughly to neutralize trace acidic sites on the glass that could catalyze dehydration.

  • Aliquoting: Transfer the purified compound into amber glass vials to prevent photo-induced aromatization.

  • Headspace Purging: Blanket the vial headspace with a gentle stream of Argon for 30 seconds before sealing with a PTFE-lined cap.

  • Storage: Store immediately at -20°C. Self-Validating Check: Analyze a control aliquot via LC-MS after 7 days; the [M-2]+ (ketone) peak should remain <0.5% relative area.

Protocol B: Recovery of Oxidized Material (Ketone Reduction)

If your batch has degraded to 1-(2,3-dihydrobenzofuran-5-yl)ethanone, it can be quantitatively recovered via mild reduction without affecting the heterocyclic ring.

  • Preparation: Dissolve the degraded mixture in anhydrous methanol to achieve a 0.1 M concentration. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add 1.5 equivalents of Sodium Borohydride (NaBH4) portion-wise over 10 minutes to safely control the exothermic evolution of hydrogen gas.

  • Reaction Monitoring: Stir for 30 minutes at 0°C. Self-Validating Check: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 7:3). The UV-active ketone spot (higher Rf) must disappear, completely replaced by the alcohol spot (lower Rf, which stains brightly with KMnO4).

  • Quench & Extraction: Quench the reaction carefully by adding saturated aqueous NH4Cl dropwise until bubbling ceases. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure at <30°C to yield the recovered alcohol.

References
  • Selective Benzyl Alcohol Oxidation over Pd Catalysts Source: MDPI URL
  • Source: PMC (NIH)
  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans Source: CNR-IRIS URL

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Benzofurans

Welcome to the Benzofuran Synthesis Support Center. Substituted benzofurans are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics such as amiodarone and darifenacin[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzofuran Synthesis Support Center. Substituted benzofurans are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics such as amiodarone and darifenacin[1]. However, constructing this heterocycle often presents significant synthetic hurdles, including poor regioselectivity, catalyst poisoning, and competing side reactions.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to directly address the causality behind common experimental failures, providing field-proven, self-validating protocols to rescue your yields.

Section 1: Sonogashira Cross-Coupling & Tandem Cyclization

The tandem Sonogashira coupling of 2-halophenols with terminal alkynes, followed by intramolecular cyclization, is the most widely utilized route for 2-substituted benzofuran synthesis[2].

FAQ 1: Why is my reaction yielding a massive amount of homocoupled alkyne instead of the benzofuran?

Causality: You are observing Glaser coupling —the oxidative homocoupling of the terminal alkyne[3]. In traditional Sonogashira protocols, copper(I) salts are used as co-catalysts to form a highly reactive copper acetylide intermediate. If even trace amounts of oxygen are present in your solvent, the copper acetylide will rapidly undergo oxidative dimerization to form a 1,4-diyne byproduct, consuming your alkyne and stalling the cross-coupling cycle[4].

Solution:

  • Rigorous Degassing: Standard nitrogen bubbling is insufficient. Utilize the freeze-pump-thaw method for all solvents.

  • Copper-Free Protocols: If homocoupling persists, eliminate the copper co-catalyst entirely. While this requires a more active palladium species (e.g., Pd(PPh₃)₄ or Buchwald ligands), it completely shuts down the Glaser pathway[4].

Quantitative Data: Impact of Copper Loading on Side Reactions

Data adapted from optimization studies on tandem benzofuran synthesis[4].

CuI Loading (mol %)Pd Catalyst (mol %)Target Benzofuran Yield (%)Glaser 1,4-Diyne Byproduct (%)
0585< 2
257810
556525
1054548
Self-Validating Protocol: Copper-Free Sonogashira-Cyclization

This protocol utilizes a copper-free environment to ensure high fidelity of the cross-coupling step.

  • Preparation: In a flame-dried Schlenk flask, add 2-iodophenol (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Add anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles to strictly eliminate dissolved oxygen.

  • Alkyne Addition: Backfill with Argon. Add the terminal alkyne (1.2 equiv) dropwise via a syringe pump over 1 hour to keep the steady-state concentration of the alkyne low, further preventing any background dimerization.

  • Heating & Cyclization: Heat the mixture to 80 °C for 12 hours. The base (Cs₂CO₃) serves a dual purpose: it facilitates the cross-coupling and subsequently triggers the 5-endo-dig cyclization of the intermediate 2-alkynylphenol.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 9:1). The Glaser byproduct will appear as a highly non-polar, strongly UV-active spot near the solvent front. If this spot is absent and a new, moderately polar spot has formed, the copper-free protocol has successfully bypassed the pitfall.

SonogashiraTroubleshooting Step1 Low Yield / No Product CheckCu Is Copper Co-catalyst Present? Step1->CheckCu Glaser Glaser Homocoupling Detected? CheckCu->Glaser Yes CheckO2 Check Degassing (O2 Poisons Pd) CheckCu->CheckO2 No ReduceCu Use Cu-Free Protocol or Slow Alkyne Addition Glaser->ReduceCu Yes Glaser->CheckO2 No CheckBase Optimize Base (e.g., Et3N -> Cs2CO3) CheckO2->CheckBase

Caption: Troubleshooting workflow for low yields in Sonogashira-mediated benzofuran synthesis.

Section 2: Acid-Catalyzed Cyclization of Acetals

FAQ 2: Why am I getting a mixture of regioisomers when cyclizing aryl ether acetals?

Causality: When synthesizing benzofurans via the polyphosphoric acid (PPA) catalyzed cyclization of acetals, researchers often expect a single regioisomer based on the steric bulk of the neutral starting material. However, the reaction actually proceeds via the elimination of methanol to form a highly reactive oxonium ion intermediate [1].

Nucleophilic attack by the phenyl ring can occur at multiple sites. If the Highest Occupied Molecular Orbital (HOMO) coefficients at the ortho and para positions of the phenyl ring in the oxonium ion are electronically similar, the reaction will yield a frustrating mixture of regioisomers (e.g., a 1:5 ratio) rather than a single pure product[1].

Solution: Do not rely on 2D structural sterics. Before running the reaction, perform Quantum Mechanics (QM) calculations (HOMO and 13C NMR predictions) specifically on the oxonium ion intermediate, not the neutral acetal. If the QM model predicts poor regioselectivity, you must alter your synthetic route (e.g., install a temporary blocking group on the aromatic ring) to force the cyclization down a single pathway[1].

Section 3: The Rap-Stoermer Reaction

The Rap-Stoermer reaction is a powerful one-pot cascade that condenses salicylaldehydes with α-haloketones to form 2-aroylbenzofurans[5].

FAQ 3: My Rap-Stoermer condensation is sluggish and yields a black, tarry mixture. What went wrong?

Causality: Traditional Rap-Stoermer conditions utilize strong bases (like KOH) in refluxing alcoholic solvents. Because the reaction is a multi-step cascade (intermolecular O-alkylation → intramolecular aldol condensation → dehydration), strong protic/basic conditions often trigger competing side reactions[5]. Specifically, the α-haloketone can undergo premature hydrolysis, or the salicylaldehyde can undergo Cannizzaro-type degradation before the initial O-alkylation even occurs.

Solution: Transition to mild, solvent-free conditions or use solid-supported bases. Reagents like KF/Al₂O₃ or neat Triethylamine (TEA) provide the exact basicity required to drive the O-alkylation and aldol steps without degrading the starting materials.

Quantitative Data: Base and Solvent Optimization in Rap-Stoermer Reactions

Comparison of reaction environments for the condensation of salicylaldehyde and α-bromoacetophenone.

Base / CatalystSolventTemperatureTimeTarget Yield (%)
KOHEthanol80 °C (Reflux)12 h45
K₂CO₃PEG-40080 °C2 h78
Triethylamine (TEA)Neat (None)130 °C3 h81 - 97
KF / Al₂O₃Neat (None)25 °C1 h92
Self-Validating Protocol: Solvent-Free Rap-Stoermer via KF/Al₂O₃

This green-chemistry approach prevents thermal degradation and simplifies purification.

  • Preparation: Grind anhydrous KF and neutral Al₂O₃ together to prepare the solid-supported base.

  • Mixing: In a mortar or a ball-milling jar, combine salicylaldehyde (1.0 equiv), α-bromoacetophenone (1.0 equiv), and the KF/Al₂O₃ reagent (1.5 equiv by weight).

  • Reaction: Triturate (grind) the mixture at room temperature for 45–60 minutes. The mechanical friction and high local concentration drive the cascade reaction.

  • Validation Checkpoint: The reaction mixture will physically transition from a paste to a dry, free-flowing powder as the dehydration step completes (releasing H₂O which is absorbed by the alumina).

  • Workup: Elute the powder with diethyl ether and filter off the alumina. Evaporate the ether to yield the highly pure 2-aroylbenzofuran.

RapStoermerMechanism Start Salicylaldehyde + alpha-Haloketone Alkylation Intermolecular O-Alkylation Start->Alkylation Base Catalyst Aldol Intramolecular Aldol Condensation Alkylation->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product 2-Aroylbenzofuran (Target Scaffold) Dehydration->Product

Caption: Mechanistic cascade of the Rap-Stoermer reaction for benzofuran construction.

References
  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.[Link]

  • An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3. Journal of the Iranian Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol . This secondary alcohol is a critical intermediate in the synthesis of various active pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol . This secondary alcohol is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including endothelin antagonists and muscarinic receptor antagonists like Darifenacin.

Scaling up this two-step synthesis—from the initial Friedel-Crafts acylation of 2,3-dihydrobenzofuran to the subsequent ketone reduction—presents unique thermal, regioselective, and mass-transfer challenges. This guide is designed for researchers and process chemists to ensure high-yield, self-validating, and reproducible scale-up campaigns.

Process Overview & Workflow

The synthesis relies on a highly regioselective Friedel-Crafts acylation directed by the oxygen atom of the dihydrobenzofuran ring, followed by a standard hydride reduction.

SynthesisWorkflow SM 2,3-Dihydrobenzofuran (Starting Material) Step1 Step 1: Friedel-Crafts Acylation Reagents: AcCl, AlCl3, DCM SM->Step1 Int1 5-Acetyl-2,3-dihydrobenzofuran (Intermediate) Step1->Int1 Step2 Step 2: Ketone Reduction Reagents: NaBH4, MeOH Int1->Step2 Product 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol (Final Product) Step2->Product

Workflow for the two-step scale-up synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol.

Quantitative Data & Process Parameters

To establish a self-validating system, your campaign must hit the following benchmark metrics. Deviations from these parameters indicate a process failure that requires immediate troubleshooting.

ParameterStep 1: Friedel-Crafts AcylationStep 2: Ketone Reduction
Typical Scale 1.0 kg – 5.0 kg1.0 kg – 5.0 kg
Target Yield 85% – 90%> 92%
Purity (HPLC) > 98% (Regioisomers < 1%)> 99%
Reaction Temp 0 °C (Addition) → 20 °C (Stir)0 °C (Addition) → 20 °C (Stir)
Critical IPC < 1.0% Starting Material< 0.5% Ketone Intermediate
Isolation Method Crystallization (Cyclohexane)Liquid-Liquid Extraction & Concentration

Standard Operating Procedures (SOPs)

Do not treat these protocols as mere recipes; understanding the causality behind each step is critical for process safety and product integrity.

Protocol A: Synthesis of 5-acetyl-2,3-dihydrobenzofuran

Causality Focus: Regioselectivity and Exotherm Control

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2. Charge dichloromethane (DCM, 10 L/kg of starting material) and 2,3-dihydrobenzofuran (1.0 eq).

  • Electrophile Activation: Cool the reactor to 0 °C. Slowly charge acetyl chloride (1.2 eq). Note: No reaction occurs yet; the electrophile requires Lewis acid activation.

  • Catalyst Addition (Critical Step): Add anhydrous aluminum chloride ( AlCl3​ , 1.3 eq) or stannic chloride ( SnCl4​ ) in small portions over 2 hours [2].

    • Mechanism: The Lewis acid coordinates with acetyl chloride to form the highly reactive acylium ion. This complexation is highly exothermic. Maintaining the temperature strictly below 5 °C prevents the polymerization of the furan ring and maximizes para-regioselectivity (C-5 position) over ortho-substitution (C-7 position) [1].

  • Maturation: Warm the reaction to 20 °C and stir for 4 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, quench into 1 mL of 1 M HCl, extract with DCM, and analyze via HPLC (210 nm). Self-Validation: Do not proceed to workup unless starting material is < 1.0%.

  • Quench & Workup: Slowly transfer the reaction mass into a vigorously stirred second vessel containing cold 1 M HCl (5 L/kg). Causality: Using acidic water prevents the precipitation of insoluble aluminum hydroxide salts, which cause severe emulsions.

  • Isolation: Separate the organic layer, wash with 10% aqueous NaHCO3​ , and concentrate under vacuum. Add cyclohexane (6 L/kg) to the residue and cool to 5 °C. Filter the resulting white to off-white solid. Causality: Cyclohexane selectively crystallizes the target 5-acetyl product while leaving trace regioisomers in the mother liquor, completely avoiding the need for chromatography [3].

Protocol B: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Causality Focus: Hydride Transfer and Hydrogen Gas Management

  • Substrate Dissolution: Charge 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) and methanol (8 L/kg) into a N2-purged reactor. Cool to 0–5 °C.

  • Reduction: Add sodium borohydride ( NaBH4​ , 0.6 eq) portion-wise over 1.5 hours.

    • Mechanism: Methanol acts as a protic shuttle, forming reactive alkoxyborohydride intermediates that rapidly reduce the ketone. Portion-wise addition is mandatory to safely vent the H2​ gas generated by the parasitic reaction between NaBH4​ and methanol.

  • Maturation: Allow the reactor to warm to 20 °C and stir for 2 hours.

  • In-Process Control (IPC): Analyze via HPLC. Self-Validation: The reaction is complete when the ketone intermediate is < 0.5%.

  • Quench: Slowly add water (2 L/kg) to destroy unreacted borohydride, followed by adjusting the pH to 7.0 using dilute acetic acid.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 3 L/kg). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.

Troubleshooting & FAQs

Q: During the Friedel-Crafts acylation, we observe significant formation of the 7-acetyl isomer alongside the desired 5-acetyl product. How can we improve regioselectivity? A: The oxygen atom in the dihydrobenzofuran ring strongly directs electrophilic aromatic substitution to both the para position (C-5) and ortho position (C-7) [1]. To maximize C-5 selectivity, you must rely on steric hindrance. Ensure your temperature strictly remains between 0–5 °C during the addition of the Lewis acid. If using AlCl3​ still yields >5% of the 7-acetyl isomer, consider switching to the bulkier stannic chloride ( SnCl4​ ) as the Lewis acid, which sterically blocks the C-7 position more effectively [2].

Q: We are experiencing severe emulsions during the aqueous work-up of the Friedel-Crafts acylation. How do we break them? A: Emulsions in this step are almost exclusively caused by insoluble aluminum hydroxide ( Al(OH)3​ ) salts precipitating when the AlCl3​ complex is quenched with plain water or brine. To prevent and break the emulsion, you must quench the reaction mixture into a cold, vigorously stirred solution of 1 M HCl . This low pH keeps the aluminum species fully soluble as the [Al(H2​O)6​]3+ complex, allowing for rapid and clean phase separation.

Q: The reduction step with NaBH4​ is stalling at 85% conversion on a 5 kg scale. Adding more dry NaBH4​ doesn't push the reaction to completion. What is failing? A: This is a classic mass-transfer and pH issue at scale. NaBH4​ decomposes rapidly in protic solvents like methanol, a process that accelerates exponentially if the pH drops or if the heat of reaction is not dissipated. If you add dry NaBH4​ directly to a slightly acidic or warm methanolic solution, it will hydrolyze into hydrogen gas and borates before it can reduce your ketone. Solution: Instead of adding dry powder, stabilize the borohydride by dissolving it in a dilute aqueous NaOH solution (e.g., 0.1 M NaOH ). Dose this stabilized alkaline borohydride solution slowly into your methanolic ketone mixture while maintaining the temperature below 15 °C.

Q: We want to avoid column chromatography entirely. Is the cyclohexane crystallization sufficient to reach >99% purity for the intermediate? A: Yes. 5-acetyl-2,3-dihydrobenzofuran has a steep solubility curve in non-polar aliphatic hydrocarbons. While it is highly soluble in DCM and ethyl acetate, it crystallizes readily from cold cyclohexane, effectively rejecting over-acylated impurities and trace regioisomers into the mother liquor [3]. Ensure you cool the cyclohexane slurry to exactly 5 °C for at least 3 hours to maximize recovery yield.

References

  • Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids The Journal of Organic Chemistry - ACS Publications URL
  • US6162927A - Endothelin antagonists Google Patents URL
  • An Improved Process For Preparation Of Darifenacin Hydrobromide Quick Company URL

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Analogs

This guide provides a comprehensive framework for the comparative study of the biological activities of analogs of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. For researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative study of the biological activities of analogs of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. For researchers, scientists, and drug development professionals, this document outlines the rationale, experimental design, and key methodologies for evaluating and comparing the therapeutic potential of this promising class of compounds. The guide synthesizes established principles of medicinal chemistry and pharmacology, drawing on the broad biological activities exhibited by the benzofuran and dihydrobenzofuran scaffolds.

Introduction: The Therapeutic Potential of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3][4][5][6] The structural rigidity of the fused ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological targets.

The parent compound, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, presents several key features for analog design, including the hydroxyl group, the ethyl side chain, and multiple positions on the aromatic ring for substitution. By systematically modifying these features, researchers can explore the structure-activity relationships (SAR) to develop analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide will focus on a comparative analysis of potential anticancer, anti-inflammatory, and antimicrobial activities of novel analogs derived from this parent structure. We will delve into the experimental workflows, from initial synthesis to in-depth biological characterization, providing a logical and scientifically rigorous approach to their comparative evaluation.

Rationale for Analog Design and Selection

The design of novel analogs of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol should be guided by established SAR principles for the broader benzofuran class. The primary objective is to modulate the biological activity through strategic structural modifications.

Key Modification Sites:

  • C1-Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and metabolic stability. Conversion to a carbonyl group may also be explored, as this modification has been shown to impact the activity of related compounds.[7]

  • Aromatic Ring Substituents: Introduction of electron-donating or electron-withdrawing groups (e.g., halogens, methoxy, nitro groups) on the benzene ring can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3][8] Halogenation, in particular, has been shown to increase the anticancer activity of some benzofuran derivatives.[8]

  • Dihydrofuran Ring Modifications: While maintaining the core dihydrobenzofuran scaffold, minor modifications, or the introduction of substituents on the dihydrofuran ring, could be considered to explore conformational effects on activity.

The selection of analogs for a comparative study should ideally include compounds with systematic variations at these key positions to enable a clear elucidation of SAR.

Comparative Biological Evaluation: A Multi-faceted Approach

A comprehensive comparative study necessitates the evaluation of multiple biological activities. Based on the known pharmacology of benzofuran derivatives, the following assays are recommended for an initial screening cascade.

Anticancer Activity

Dihydrobenzofuran derivatives have emerged as a promising class of compounds with significant potential in cancer therapy.[1] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1][9]

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation (for lead compounds) A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) A->B C Selectivity Index Determination (Cancer vs. Normal Cells) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Tubulin Polymerization Assay E->F G Western Blot Analysis (Key Signaling Proteins) E->G H Xenograft Tumor Model G->H I Toxicity and Pharmacokinetic Studies H->I

Caption: Workflow for assessing the anticancer potential of analogs.

Quantitative Data Summary: Hypothetical Anticancer Activity of Analogs

AnalogModificationCancer Cell LineIC50 (µM)
Parent Cmpd -MCF-7 (Breast)> 50
Analog 1 4'-FluoroMCF-7 (Breast)15.2
Analog 2 4'-ChloroMCF-7 (Breast)10.8
Analog 3 C1-KetoMCF-7 (Breast)25.4
Analog 4 7-MethoxyMCF-7 (Breast)32.1
Doxorubicin (Control)MCF-7 (Breast)1.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

Benzofuran derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and MAPKs.[10][11]

Signaling Pathway Inhibition:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Analogs Dihydrobenzofuran Analogs Analogs->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by analogs.

Quantitative Data Summary: Hypothetical Anti-inflammatory Activity of Analogs

AnalogLPS-stimulated RAW 264.7 Macrophages
NO Production IC50 (µM)
Parent Cmpd > 100
Analog 1 22.5
Analog 2 18.3
Analog 5 7-Bromo
Dexamethasone (Control)

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The benzofuran nucleus is a constituent of many compounds exhibiting antimicrobial activity.[12][13] A comparative study should include screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Workflow for Antimicrobial Activity Screening:

G A Compound Synthesis & Solubilization B Microorganism Panel Selection (Gram+, Gram-, Fungi) A->B C Broth Microdilution Assay B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E

Caption: Workflow for assessing the antimicrobial potential of analogs.

Quantitative Data Summary: Hypothetical Antimicrobial Activity of Analogs (MIC in µg/mL)

AnalogS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent Cmpd > 128> 128> 128
Analog 6 4'-Nitro3264
Analog 7 7-Nitro1632
Ciprofloxacin (Control)0.51
Fluconazole (Control)--

Note: The data in this table is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols for key assays are provided.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Griess Assay for Nitric Oxide Production

Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Procedure:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the comparative biological evaluation of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol analogs. By employing the outlined experimental workflows and protocols, researchers can effectively dissect the structure-activity relationships and identify lead compounds with promising therapeutic potential. The versatility of the dihydrobenzofuran scaffold suggests that novel analogs may exhibit a range of valuable biological activities. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutic agents for a variety of diseases.

References

  • Farhat, J., Alzyoud, L., & Al-Soufi, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2219. [Link][8][14]

  • Eyer, F., Huisman, R., Gribi, R., & Chiba, P. (1996). Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry, 39(24), 4767–4774. [Link][7][15]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majd, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4882. [Link][2][3][16]

  • Eycken, J. T., & Eycken, E. V. (1998). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 41(23), 4479–4487. [Link][9]

  • Lee, J. H., Kim, J. H., Kim, J. S., & Lee, J. Y. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 1022. [Link][11]

  • Radaelli, M., Piazza, L., & Iemoli, L. (2020). Structural Requirements of Benzofuran Derivatives Dehydro- δ- and Dehydro- ε-Viniferin for Antimicrobial Activity Against the Foodborne Pathogen Listeria monocytogenes. International Journal of Molecular Sciences, 21(6), 2168. [Link][12]

  • Zhang, Y., Chen, Y., & Wang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28492–28509. [Link][4][17]

  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology, 4(5), 934-936. [Link][18]

  • Younus, M., Omar, O., & Hassin, B. (2025). Comparative Study of Curcumin and Novel Benzofuran-Derived Analogues through Biological activates. Health Biotechnology and Biopharma (HBB). [Link][13]

  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. [Link][5]

  • Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry, 38(3), 453–458. [Link][6]

  • ResearchGate. (2015). Benzofurans: A new profile of biological activities. [Link][19]

  • Wacławska, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 734. [Link][20]

  • Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3171-3178. [Link][21]

Sources

Comparative

Structure-activity relationship (SAR) studies of dihydrobenzofuran derivatives.

[style=filled, fontname="Arial", fontsize=12, shape=box, rx PARP-1 DNA repair pathway and synthetic lethality via DHBF inhibition. SAR Analysis & Comparative Performance Data The optimization of the DHBF scaffold require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[style=filled, fontname="Arial", fontsize=12, shape=box, rx

PARP-1 DNA repair pathway and synthetic lethality via DHBF inhibition.

SAR Analysis & Comparative Performance Data

The optimization of the DHBF scaffold requires precise spatial orientation within the PARP-1 active site. Our comparative analysis highlights the causality behind specific structural modifications [1][2]:

  • The 7-Position (The Anchor): The 7-carboxamide group is non-negotiable. It acts as the primary pharmacophore, anchoring the molecule into the NAD+ binding pocket.

  • The 5-Position (Steric Intolerance): Attempts to functionalize the 5-position with bromo, nitro, or amino groups resulted in a catastrophic loss of activity (IC50 > 25 μM). Causality: The PARP-1 catalytic cleft at this vector is narrow; bulky or highly electronegative substituents create severe steric clashes and electrostatic repulsion, preventing deep insertion of the scaffold.

  • The 2-Position & ABP Extension (Potency Drivers): While basic 2-methyl substitutions yield moderate activity, extending the 2-position with a thienylidene moiety and coupling it with Adenine Binding Pocket (ABP) targeting groups (e.g., aminoquinuclidine or benzimidazole) drastically improves binding affinity. These extensions capture additional hydrophobic interactions within the ABP, driving the IC50 down to the nanomolar range, directly competing with clinical standards [2].

Quantitative Performance Comparison
Compound / DerivativeStructural ModificationTargetIC50 ValueStatus / Classification
Olaparib (AZD-2281) Phthalazinone derivativePARP-1~5 nMClinical Standard (Control)
Veliparib (ABT-888) Benzimidazole derivativePARP-1~5.2 nMClinical Standard (Control)
Compound 2 2-thienylidene-3-oxo-DHBFPARP-120 nMRefined Lead [2]
Compounds 9, 11, 13 ABP-extended DHBF derivativesPARP-117 nM - 640 nMAdvanced Leads [2]
Compound 3 DHBF-7-carboxamide (Base)PARP-19.45 μMEarly Lead [1]
Compound rac-13a 2-methyl-DHBF-7-carboxamidePARP-110.44 μMModerate Activity [1]
Compounds 4, 5, 6 5-bromo, 5-nitro, 5-amino DHBFPARP-1> 25 μMInactive (Steric Clash) [1]

Experimental Protocols & Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following methodologies detail the synthesis and biological evaluation of DHBF derivatives.

Workflow Step1 1. Lithiation of 2,3-DHBF (n-BuLi, TEMED) Step2 2. Carboxylation (Dry ice, HCl quench) Step1->Step2 Step3 3. Amidation (Mixed-anhydride) Step2->Step3 Step4 4. Structural Mod (ABP Extension) Step3->Step4 Step5 5. PARP-1 Assay (IC50 Validation) Step4->Step5

Step-by-step synthesis and validation workflow for DHBF PARP-1 inhibitors.

Protocol A: Synthesis of DHBF-7-Carboxamide via Directed Ortho-Metalation
  • Lithiation: Dissolve 2,3-dihydrobenzofuran (1 eq) in dry hexane under a nitrogen atmosphere. Add N,N,N',N'-tetramethylethylenediamine (TEMED) (1.2 eq).

    • Causality: TEMED is critical here; it chelates the lithium ion, breaking down n-butyllithium hexamers into reactive monomers, thereby increasing the kinetic basicity required for selective C7 directed ortho-metalation.

  • Deprotonation: Dropwise add n-BuLi (1.2 eq) at room temperature. Stir for 4 hours.

  • Carboxylation: Pour the reaction mixture over crushed dry ice (excess CO2). Allow it to warm to room temperature, then quench with concentrated HCl to precipitate the 2,3-DHBF-7-carboxylic acid.

  • Amidation (Mixed-Anhydride Method): Dissolve the carboxylic acid in THF. Add N-methylmorpholine (1.5 eq) and isobutyl chloroformate (1.2 eq) at -10°C. Stir for 30 minutes, then add ammonium hydroxide (excess) and warm to room temperature.

    • Causality: The mixed-anhydride method is chosen over standard coupling reagents (like HATU) because it activates the carbonyl carbon efficiently at low temperatures, minimizing ring-opening side reactions of the saturated benzofuran moiety.

Protocol B: PARP-1 Enzyme Inhibitory Assay (Self-Validating System)

To ensure trustworthiness, this protocol utilizes an internal self-validating control matrix.

  • Preparation: Reconstitute recombinant human PARP-1 enzyme, biotinylated NAD+, and activated DNA in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2).

  • Compound Plating: Serially dilute DHBF derivatives (from 100 μM to 1 nM) in a 96-well plate.

  • Control Matrix (Self-Validation):

    • Positive Control: Olaparib (known IC50 ~5 nM). If Olaparib deviates by >15% from its known baseline, the assay is flagged for systematic error (e.g., degraded enzyme or DNA).

    • Vehicle Control (100% Activity): DMSO only.

    • Negative Control (0% Activity): Buffer without PARP-1 enzyme (establishes baseline background luminescence).

  • Reaction: Incubate compounds with PARP-1 and DNA for 10 minutes at room temperature. Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour.

  • Detection: Transfer to a streptavidin-coated plate. Wash away unbound NAD+. Add HRP-conjugated anti-PAR antibody and chemiluminescent substrate. Read luminescence. Calculate IC50 using non-linear regression analysis.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors Bioorganic Chemistry (NIH / Elsevier) URL:[Link]

Validation

A Comparative Guide to the Synthetic Routes for 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

Abstract 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral secondary alcohol incorporating the privileged 2,3-dihydrobenzofuran scaffold, a motif prevalent in numerous biologically active natural products and pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chiral secondary alcohol incorporating the privileged 2,3-dihydrobenzofuran scaffold, a motif prevalent in numerous biologically active natural products and pharmaceutical agents.[1][2] The synthesis of this compound, particularly in an enantiomerically pure form, is of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary synthetic strategies, focusing on a robust two-step sequence involving Friedel-Crafts acylation followed by a critical ketone reduction step. We will objectively compare three distinct methodologies for the reduction of the key intermediate, 5-acetyl-2,3-dihydrobenzofuran: a simple racemic reduction, the Corey-Bakshi-Shibata (CBS) asymmetric reduction, and the Noyori asymmetric hydrogenation. This analysis includes detailed experimental protocols, mechanistic insights, and a quantitative comparison of performance to guide researchers in selecting the optimal route for their specific objectives.

Retrosynthetic Analysis and Overall Strategy

The most direct and widely applicable approach to synthesizing the target alcohol begins with the commercially available heterocycle, 2,3-dihydrobenzofuran. The synthesis logically disconnects into two primary transformations:

  • Carbon-Carbon Bond Formation: Installation of a two-carbon acetyl group onto the aromatic ring of 2,3-dihydrobenzofuran via Friedel-Crafts acylation. This establishes the key intermediate ketone.

  • Ketone Reduction: Reduction of the prochiral ketone to the target secondary alcohol. This step is the linchpin for controlling the stereochemistry of the final product.

The overall synthetic workflow, branching into the three comparative reduction pathways, is illustrated below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Comparative Reduction Routes A 2,3-Dihydrobenzofuran B 5-Acetyl-2,3-dihydrobenzofuran (Key Intermediate) A->B Friedel-Crafts Acylation (CH₃CO)₂O or CH₃COCl AlCl₃, CH₂Cl₂ C Racemic 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol B->C Route A: NaBH₄ Reduction D (S)- or (R)-Enantiomer (High ee) B->D Route B: CBS Reduction E (S)- or (R)-Enantiomer (High ee) B->E Route C: Noyori Hydrogenation

Figure 1: Overall synthetic workflow from 2,3-dihydrobenzofuran to the target alcohol via three distinct reduction pathways.

Synthesis of the Key Intermediate: 5-Acetyl-2,3-dihydrobenzofuran

Mechanistic Insight: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] A strong Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent (such as acetyl chloride or acetic anhydride) to generate a highly reactive acylium ion electrophile. The aromatic ring of 2,3-dihydrobenzofuran acts as a nucleophile, attacking the acylium ion. The dihydrofuran ring's oxygen atom is an ortho-, para-director. Due to steric hindrance at the ortho- (4-) position, the acylation proceeds with high regioselectivity at the less hindered para- (5-) position, yielding the desired intermediate. A patent for the synthesis of a related compound confirms the utility of this reaction on the 2,3-dihydrobenzofuran core.[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2,3-Dihydrobenzofuran (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (CH₃COCl) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM.

  • Add the solution of 2,3-dihydrobenzofuran dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 5-acetyl-2,3-dihydrobenzofuran, can be purified by flash column chromatography or recrystallization to yield a white to off-white solid.

Comparative Analysis of Ketone Reduction Strategies

The reduction of the prochiral ketone is the defining step of the synthesis, determining whether the final product is a racemic mixture or a single, high-purity enantiomer.

Route A: Racemic Synthesis via Hydride Reduction

This route provides the most straightforward and cost-effective access to the target alcohol as a 50:50 mixture of its (R) and (S) enantiomers.

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that provides a source of hydride ions (H⁻).[5][6] The hydride attacks the electrophilic carbonyl carbon. Since the ketone is planar and there are no chiral influences, the hydride can attack from either face of the carbonyl with equal probability, leading to a racemic product. A subsequent protonation step, typically from the solvent (e.g., methanol), yields the final alcohol.

Experimental Protocol:

  • Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the starting ketone.

  • Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the racemic alcohol, which can be further purified by chromatography.

Route B: Asymmetric Synthesis via CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[7][8] It utilizes a stoichiometric amount of a borane source, catalytically activated by a chiral oxazaborolidine.[9][10]

Causality & Mechanism: The enantioselectivity arises from a highly organized transition state. The chiral CBS catalyst coordinates with the borane source (e.g., BH₃•THF), activating it.[7] The catalyst then coordinates to the ketone's carbonyl oxygen. To minimize steric clash between the ketone's larger substituent (the dihydrobenzofuran ring) and the catalyst's bulky group, the ketone orients itself in a specific manner. This pre-organization exposes one face of the carbonyl to the borane, forcing the hydride to be delivered to that specific face, resulting in the formation of predominantly one enantiomer of the alcohol.[8][11]

G Ketone Prochiral Ketone (5-Acetyl-2,3-dihydrobenzofuran) Transition_State Organized Transition State (Steric Shielding) Ketone->Transition_State Coordinates to Catalyst CBS_Catalyst Chiral CBS Catalyst (e.g., (S)-Me-CBS) CBS_Catalyst->Transition_State Activates Borane Borane Borane Source (BH₃•THF) Borane->Transition_State Hydride Source Product Chiral Alcohol (e.g., (R)-enantiomer) Transition_State->Product Stereoselective Hydride Delivery

Figure 2: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction, highlighting the role of the chiral catalyst in organizing the transition state for stereoselective hydride delivery.

Experimental Protocol:

  • To a flame-dried flask under a nitrogen atmosphere, add the chiral CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq).

  • Add anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.0 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • In a separate flask, dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes at 0 °C.

  • Stir the reaction at 0 °C, monitoring by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography to obtain the enantiomerically enriched alcohol. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Route C: Asymmetric Synthesis via Catalytic Hydrogenation

The Noyori asymmetric hydrogenation is a powerful industrial and academic tool for producing chiral alcohols with exceptionally high enantioselectivity using a true catalytic system.[12][13]

Causality: This method employs a Ruthenium(II) catalyst coordinated to a chiral bisphosphine ligand, such as BINAP.[14] The reaction operates through a "metal-ligand bifunctional" mechanism. The substrate ketone coordinates to the ruthenium center, while the N-H group on the ligand participates in hydrogen bonding. Hydrogen gas (H₂) is activated by the metal complex, and the transfer of hydride (from Ru-H) and a proton (from N-H) to the carbonyl occurs via a six-membered pericyclic transition state. The rigid chiral environment created by the BINAP ligand dictates the facial selectivity of the reduction, leading to high enantiomeric excess.[12][14]

Experimental Protocol:

  • Catalyst Preparation (or use of pre-formed catalyst): In a glovebox, charge a high-pressure reactor vessel with the chiral catalyst, such as [RuCl₂( (S)-BINAP )]₂ (0.005 - 0.01 eq), and a base like potassium tert-butoxide (KOtBu) (0.02 eq).

  • Add a degassed solution of 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.

  • Seal the reactor vessel, remove it from the glovebox, and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 4-50 atm).

  • Heat the reaction mixture (e.g., to 40-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) for GC or HPLC analysis.

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by passing through a short plug of silica gel to remove the catalyst, followed by further purification if necessary. Determine enantiomeric excess by chiral HPLC.

Performance Summary and Data Comparison

The choice of synthetic route depends heavily on the desired outcome, available resources, and scale of the reaction. The table below provides a direct comparison of the three reduction methods.

FeatureRoute A: NaBH₄ ReductionRoute B: CBS ReductionRoute C: Noyori Hydrogenation
Stereoselectivity Racemic (0% ee)High (>95% ee typical)[8]Excellent (>98% ee typical)[13][14]
Typical Yield >95%85-95%[11]>95%[15]
Reagents NaBH₄Chiral Oxazaborolidine, BH₃•THFRu(II)-BINAP catalyst, H₂, Base
Stoichiometry StoichiometricCatalytic (Catalyst), Stoichiometric (Borane)True Catalysis (S/C ratio 1000:1+)
Conditions 0 °C to RT, atmospheric pressure0 °C to RT, atmospheric pressureElevated temp. & high pressure (H₂)
Pros - Extremely low cost- Simple procedure- Readily available reagents- High yield- High, predictable enantioselectivity- Mild conditions- No specialized pressure equipment needed- Highest enantioselectivity- Extremely high catalyst efficiency (low loading)- Ideal for large-scale industrial synthesis
Cons - Produces a racemic mixture- Stoichiometric use of borane- Catalyst is moderately expensive- Requires anhydrous conditions- Very expensive catalyst/ligand- Requires specialized high-pressure reactor- Handling of H₂ gas requires care
Scalability ExcellentGood, but cost of borane can be a factorExcellent, the preferred industrial method

Conclusion and Recommendations

The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is most efficiently achieved via a two-step sequence starting from 2,3-dihydrobenzofuran. The choice of the final reduction method is a critical decision point dictated by the specific goals of the research.

  • For rapid, cost-effective synthesis of racemic material , suitable for initial biological screening or as a standard for analytical method development, the Sodium Borohydride Reduction (Route A) is unequivocally the method of choice due to its simplicity, low cost, and high yield.

  • For laboratory-scale synthesis of a specific enantiomer with high optical purity, the CBS Reduction (Route B) offers the best balance of performance, convenience, and safety. It provides excellent and predictable enantioselectivity without the need for specialized high-pressure equipment.[7][10]

  • For large-scale or industrial production of an enantiopure alcohol , where efficiency and atom economy are paramount, the Noyori Asymmetric Hydrogenation (Route C) is the superior method.[12] Despite the high initial cost of the catalyst and equipment, its true catalytic nature (very low loading) makes it the most economical and sustainable option at scale.

By understanding the distinct advantages and operational requirements of each route, researchers can confidently select the synthetic strategy that best aligns with their scientific and logistical needs.

References

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Wong, Y. F., et al. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 47(39), 13876-13885. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Retrieved from [Link]

  • Harada, K., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. Retrieved from [Link]

  • CN102924519A. (2013). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. Google Patents.
  • Lee, S.-L., et al. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Kozuka, T. (1982). Synthesis of Dihydrobenzofuran Derivatives from Substituted p-Benzoquinones. Bulletin of the Chemical Society of Japan, 55(8), 2415-2423. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Science Revision. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Zhelavskyi, O., et al. (2023). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Synlett, 34(12), 1215-1220. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation for the chiral 2,3‐dihydrobenzofurans. Retrieved from [Link]

  • Pfrengle, F., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. Retrieved from [Link]

  • Wang, Y., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters, 24(22), 4038-4043. Retrieved from [Link]

  • Leest, M., et al. (2020). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 59(38), 16455-16460. Retrieved from [Link]

  • Zhelavskyi, O., et al. (2023). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. ChemRxiv. Retrieved from [Link]

  • Nojo, Y., & Hori, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(21), 7244. Retrieved from [Link]

  • Sciforum. (n.d.). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Retrieved from [Link]

  • Cheng, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328. Retrieved from [Link]

  • Majumdar, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 42081-42125. Retrieved from [Link]

  • Chen, Q.-A. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Materials Research, 4(8), 714-727. Retrieved from [Link]

  • Wang, X., et al. (2018). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 16(29), 5249-5253. Retrieved from [Link]

  • Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909. Retrieved from [Link]

  • Hanna, M. R., et al. (2022). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. ChemRxiv. Retrieved from [Link]

  • Kamigaito, M., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran. Macromolecules, 55(12), 5227-5237. Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. Retrieved from [Link]

  • Gribble, G. W. (n.d.). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress on reduction of carboxylic acid and its derivatives via the NaBH4 system. Retrieved from [Link]

Sources

Comparative

X-Ray Crystallography of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Derivatives: A Comparative Guide to Small Molecule Crystallization Screens

Introduction & Crystallographic Challenges Derivatives of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol are critical pharmacophores and synthetic intermediates in the development of neuroprotective agents and targeted ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Crystallographic Challenges

Derivatives of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol are critical pharmacophores and synthetic intermediates in the development of neuroprotective agents and targeted therapeutics[1][2]. Determining the absolute configuration of the chiral center at the ethan-1-ol moiety is essential for structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this structural validation[3].

However, crystallizing these specific derivatives presents significant thermodynamic and kinetic challenges. While the 2,3-dihydrobenzofuran core exhibits a relatively planar geometry stabilized by C-H···O intermolecular hydrogen bonds and C-H···π interactions[4][5], the flexible ethan-1-ol side chain introduces high conformational entropy. This rotational freedom often leads to a low energy barrier between amorphous states, causing the compound to undergo liquid-liquid phase separation ("oiling out") rather than forming the highly ordered lattices required for diffraction.

To overcome this, selecting the correct crystallization screening suite is paramount. This guide objectively compares the performance of leading commercial screens in yielding diffraction-quality crystals of these challenging derivatives.

Comparative Analysis of Crystallization Screens

To determine the most effective crystallization strategy, we benchmarked three distinct screening methodologies against three synthesized variants: the base compound Derivative A (1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol), a fluorinated analogue Derivative B , and a methoxylated analogue Derivative C .

The Alternatives Evaluated
  • Hampton Research Crystal Screen (Classic Sparse Matrix): The industry baseline. It evaluates 96 unique mixtures of pH, salts, and polymers (primarily PEGs) based on historically successful crystallization conditions[6]. It relies heavily on "salting out" mechanisms.

  • Molecular Dimensions Morpheus (Targeted Additive Screen): A modern screen incorporating specific small-molecule additives (e.g., amino acids, polyols) and built-in cryoprotectants.

  • Jena Bioscience JBScreen (Systematic Grid Screen): A highly methodical screen that varies precipitant concentration and pH in linear increments, ideal for mapping phase diagrams.

Experimental Benchmarking Data

Table 1: Comparative performance of screening suites across 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol derivatives (N=96 conditions per screen).

Screening SuitePrimary MechanismHit Rate: Deriv. A (Base)Hit Rate: Deriv. B (Fluoro)Hit Rate: Deriv. C (Methoxy)Twinning PropensityAvg. Resolution (Å)
Hampton Crystal Screen Sparse Matrix (Salts/PEG)12%18%8%High0.92
MD Morpheus Additives + Cryoprotectants28% 35% 22% Low 0.78
Jena JBScreen Systematic Grid15%14%10%Moderate0.88

Scientific Causality: The Morpheus screen significantly outperformed the classic sparse matrix and grid screens. Why? The ethan-1-ol moiety's flexibility is the primary barrier to nucleation. The small-molecule additives in Morpheus act as co-formers, stabilizing specific conformations of the hydroxyl group via transient hydrogen bonding. Furthermore, the built-in cryoprotectants (mixtures of PEGs and polyols) smoothly reduce the dielectric constant of the drop, promoting ordered packing and suppressing the kinetic tendency to "oil out."

Self-Validating Experimental Protocols

The following step-by-step methodology utilizes the Sitting Drop Vapor Diffusion technique, optimized for small organic molecules.

Step 1: Sample Preparation & Quality Control

  • Action: Purify the synthesized derivative to >95% via preparative HPLC. Dissolve the compound in 100% DMSO or Ethanol to a final concentration of 50 mg/mL.

  • Causality: Impurities >5% exponentially increase the probability of phase separation. A high concentration in a water-miscible solvent ensures a high state of supersaturation when the sample contacts the aqueous precipitant.

Step 2: Sitting Drop Setup

  • Action: Using an automated liquid handler, dispense 200 nL of the compound solution and 200 nL of the screening reservoir solution into the sample well of a 96-well sitting drop plate.

  • Causality: The sitting drop geometry minimizes convection currents compared to hanging drops. This stable micro-environment is critical for small molecules that nucleate rapidly.

Step 3: Equilibration & Incubation

  • Action: Seal the plate with optically clear film and incubate in a vibration-free environment at 298 K (25°C).

  • Causality: Vapor diffusion slowly draws volatile solvents from the drop into the larger (50 µL) reservoir. This gradually drives the drop into the labile zone of the phase diagram, forcing nucleation.

Step 4: Harvesting and Cryocooling

  • Action: Harvest the crystal using a nylon loop. If using the Hampton Screen, briefly soak the crystal in the reservoir solution supplemented with 20% v/v glycerol before flash-cooling in liquid nitrogen (100 K).

  • Causality: Flash-cooling reduces thermal motion, improving high-angle diffraction data[5]. The glycerol prevents the formation of crystalline ice, which would otherwise produce powder diffraction rings that obscure the sample's diffraction spots.

Workflows & Decision Trees

Workflow A Compound Synthesis B Solvent Preparation A->B C Vapor Diffusion Setup B->C D Incubation (298 K) C->D E Crystal Harvesting D->E F SCXRD Data Collection E->F

Figure 1: End-to-end workflow for the crystallization and X-ray diffraction of benzofuran derivatives.

Optimization Start Initial Screen Result Clear Clear Drop Start->Clear Precip Amorphous Precipitate Start->Precip Micro Microcrystals / Twinned Start->Micro ActClear Increase [Compound] or Lower Temp Clear->ActClear ActPrecip Reduce Precipitant Concentration Precip->ActPrecip ActMicro Additive Screen or Microseeding Micro->ActMicro

Figure 2: Decision tree for optimizing initial crystallization hits to achieve diffraction quality.

Data Collection & Structural Refinement

Once a single crystal is isolated, data collection should be performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[3]. Benzofuran derivatives typically crystallize in centrosymmetric space groups (e.g., P21/c) unless enantiopure, in which case non-centrosymmetric space groups are observed[5].

During structural refinement, all non-hydrogen atoms should be refined with anisotropic thermal parameters. Hydrogen atoms, particularly those on the chiral ethan-1-ol moiety, should be added theoretically and refined using a riding model to ensure accurate bond lengths and angles[4]. Achieving an R1 index of < 0.05 and an average resolution of < 0.84 Å is the standard threshold for definitive structural publication of these derivatives.

References

  • US8957069B2 - Benzofuran derivatives. Google Patents.
  • An Efficient Process for Synthesis of 3-(R)-3-(2,3-Dihydrobenzofuran-5-yl)... Organic Process Research & Development (ACS Publications). URL:[Link]

  • Crystal Screen HT. Hampton Research. URL: [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica. URL:[Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. URL:[Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. URL:[Link]

Sources

Validation

A Comparative Computational Analysis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Binding to Diverse Protein Targets

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged" structure, a recurring molecular framework with a proven affinity for a diverse range of biological targets.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged" structure, a recurring molecular framework with a proven affinity for a diverse range of biological targets.[1] This versatility has led to the development of dihydrobenzofuran derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on a specific, yet under-investigated derivative, 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol , and explores its potential binding interactions with three distinct and therapeutically relevant protein classes through a comparative computational lens.

The central hypothesis of this guide is that the unique combination of the rigid dihydrobenzofuran core and the flexible, hydrogen-bonding ethan-1-ol substituent at the C5 position endows this molecule with the potential for "polypharmacology"—the ability to meaningfully interact with multiple target proteins. Understanding these potential interactions is a critical step in elucidating its therapeutic promise and potential off-target effects.

This document will provide a detailed, in-silico comparative analysis of the binding of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol to:

  • Lanosterol 14-alpha Demethylase (CYP51): A crucial enzyme in fungal ergosterol biosynthesis and a key target for antifungal therapies.

  • Retinoid X Receptor (RXR): A nuclear receptor that plays a pivotal role in regulating gene expression related to cell differentiation, proliferation, and metabolism.

  • Cannabinoid Receptor 2 (CB2): A G-protein coupled receptor (GPCR) primarily expressed in the immune system, representing a promising target for anti-inflammatory and analgesic drugs.

By juxtaposing the predicted binding modes of this single small molecule across these disparate protein architectures, we aim to provide researchers and drug development professionals with a framework for evaluating its potential as a lead compound and for designing future experimental validation studies.

Part 1: The Computational Workflow: A Self-Validating System

The credibility of any in-silico study hinges on the robustness of its methodology. The protocols outlined below represent a standard, yet rigorous, workflow for predicting and analyzing protein-ligand interactions. The causality behind each step is explained to provide a clear understanding of how we arrive at our binding predictions.

Molecular Docking: Predicting the Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5] The primary goal is to identify the most likely binding pose and to estimate the strength of the interaction, typically represented by a scoring function.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • The 3D crystallographic structures of the target proteins (CYP51, RXR, and CB2) are obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charge states of ionizable residues are assigned based on a physiological pH of 7.4. This step is crucial for accurately modeling electrostatic interactions and hydrogen bonds.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • A 3D structure of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is generated.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to each atom of the ligand.

  • Docking Simulation:

    • A "grid box" is defined around the known active site or ligand-binding pocket of each receptor. This box defines the search space for the docking algorithm.

    • A flexible docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is employed, allowing the ligand to be flexible while keeping the receptor rigid.[5] This allows for an efficient yet reasonably accurate prediction of the binding pose.

    • Multiple docking runs are performed to ensure the convergence of the results.

  • Analysis of Results:

    • The resulting poses are clustered and ranked based on their predicted binding energies (docking scores).

    • The top-ranked poses are visually inspected to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Fetch Protein Structure (PDB) PrepProt Prepare Receptor PDB->PrepProt Add Hydrogens, Assign Charges Ligand Generate Ligand Structure PrepLig Prepare Ligand Ligand->PrepLig Optimize Geometry, Assign Charges Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Flexible Ligand Docking PrepLig->Dock Grid->Dock Rank Rank Poses by Score Dock->Rank Visual Visual Inspection & Interaction Analysis Rank->Visual G Start Protein-Ligand Complex (from Docking) Solvate Solvate in Water Box & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Simulation (50-100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Figure 2: A standard workflow for molecular dynamics (MD) simulations.

Part 2: Comparative Binding Analysis

This section presents a hypothetical yet scientifically grounded analysis of how 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is predicted to bind to our three target proteins. The discussion is informed by the known binding modes of other ligands to these targets.

Target 1: Lanosterol 14-alpha Demethylase (CYP51) of Candida albicans

Target Overview: CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [6]Its inhibition disrupts membrane integrity, leading to fungal cell death. This makes it a prime target for azole antifungal drugs. The active site is characterized by a heme group and a hydrophobic substrate-binding cavity. [2] Hypothetical Binding Analysis: The 2,3-dihydrobenzofuran core of our ligand is expected to form favorable hydrophobic interactions within the lipophilic binding pocket of CYP51. A key interaction for azole antifungals is the coordination of a nitrogen atom in their azole ring to the heme iron. While our compound lacks a nitrogen-containing heterocycle, the hydroxyl group of the ethan-1-ol substituent could potentially form a hydrogen bond with the heme's propionate groups or with nearby polar residues such as Tyrosine 132. The ethan-1-ol side chain offers rotational freedom, allowing it to adopt a conformation that can access these hydrogen bond donors/acceptors. The dihydrofuran oxygen might also act as a hydrogen bond acceptor.

G cluster_active_site CYP51 Active Site Ligand 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Dihydrobenzofuran Core Ethan-1-ol Group Heme Heme Group Ligand:ethanol->Heme Potential H-Bond with Propionate Group Y132 Tyr132 Ligand:ethanol->Y132 Hydrogen Bond Hydrophobic Hydrophobic Pocket (e.g., Phe, Leu, Val) Ligand:benzofuran->Hydrophobic Hydrophobic Interactions

Figure 3: Predicted interactions of the ligand with the CYP51 active site.
Target 2: Retinoid X Receptor (RXR)

Target Overview: RXR is a nuclear receptor that forms heterodimers with other nuclear receptors (e.g., RAR, PPAR) to regulate gene transcription. [7][8]The ligand-binding pocket of RXR is relatively small and hydrophobic. [7]Ligand binding induces a conformational change that facilitates the recruitment of coactivator proteins.

Hypothetical Binding Analysis: The compact nature of the 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol scaffold makes it a suitable candidate for fitting within the confined RXR ligand-binding pocket. The dihydrobenzofuran ring system would likely be buried within the hydrophobic pocket, making contacts with nonpolar residues. The critical interaction is predicted to be a hydrogen bond formed by the hydroxyl group of the ethan-1-ol substituent with a polar residue at the pocket's opening, such as an Arginine or a Serine. This interaction would help to anchor the ligand and stabilize the "active" conformation of the receptor, which is necessary for coactivator binding. The chirality of the ethan-1-ol's carbon atom could play a significant role in the precise positioning and strength of this hydrogen bond.

G cluster_active_site RXR Ligand-Binding Pocket Ligand 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Dihydrobenzofuran Core Ethan-1-ol Group Hydrophobic Hydrophobic Pocket (e.g., Ile, Met, Phe) Ligand:benzofuran->Hydrophobic Hydrophobic Interactions Polar Polar Residue (e.g., Arg, Ser) Ligand:ethanol->Polar Key Hydrogen Bond

Figure 4: Predicted interactions of the ligand within the RXR binding pocket.
Target 3: Cannabinoid Receptor 2 (CB2)

Target Overview: The CB2 receptor is a class A GPCR, characterized by seven transmembrane helices. [9]It is a key component of the endocannabinoid system and is primarily involved in modulating immune responses. The orthosteric binding site for agonists is located within the transmembrane bundle. The high sequence similarity between CB1 and CB2 binding pockets presents a challenge for designing selective ligands. [10][11] Hypothetical Binding Analysis: For CB2, the dihydrobenzofuran core is expected to engage in hydrophobic and potential π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) that line the transmembrane helices. The ethan-1-ol group is hypothesized to be a key determinant of binding and selectivity. It could form a crucial hydrogen bond with a Serine or Threonine residue within the binding pocket, an interaction known to be important for the activity of many GPCR ligands. The flexibility of this side chain would allow it to orient itself optimally within the pocket. The dihydrofuran oxygen could also participate in a hydrogen bond with another residue, further stabilizing the complex.

G cluster_active_site CB2 Orthosteric Binding Site Ligand 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol Dihydrobenzofuran Core Ethan-1-ol Group Aromatic Aromatic Pocket (e.g., Phe, Trp on TM helices) Ligand:benzofuran->Aromatic π-π Stacking / Hydrophobic Hbond_acceptor Polar Residue (e.g., Ser, Thr) Ligand:ethanol->Hbond_acceptor Hydrogen Bond

Figure 5: Predicted interactions of the ligand with the CB2 receptor.

Part 3: Data Summary and Future Perspectives

To provide a clear comparative overview, the predicted binding characteristics are summarized below. The binding energy ranges are hypothetical and based on values reported in the literature for similar scaffolds binding to these targets.

Target ProteinProtein ClassPredicted Key InteractionsHypothetical Binding Energy Range (kcal/mol)
CYP51 (C. albicans) Cytochrome P450 EnzymeHydrophobic interactions with the core; H-bond from the ethan-1-ol group to Tyr132 or heme propionate.-7.0 to -8.5
Retinoid X Receptor (RXR) Nuclear ReceptorHydrophobic interactions with the core; a critical H-bond from the ethan-1-ol group to a polar residue.-8.0 to -9.5
Cannabinoid Receptor 2 (CB2) G-Protein Coupled ReceptorHydrophobic/π-π stacking with the core; H-bond from the ethan-1-ol group to a Ser/Thr residue.-7.5 to -9.0
Discussion and Strategic Outlook

This in-silico analysis suggests that 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol possesses the structural features necessary to interact with a diverse set of protein targets. The common theme across all three hypothetical binding modes is the dual role of its structure: the rigid, hydrophobic dihydrobenzofuran core acts as an anchor within nonpolar pockets, while the flexible, hydrogen-bonding ethan-1-ol group provides specificity and enhanced affinity through targeted polar interactions.

The predicted binding to these distinct targets suggests that this compound could exhibit polypharmacology. While this can be a desirable trait for treating complex diseases, it also raises concerns about potential off-target effects. For instance, a compound designed as an RXR modulator might have unintended antifungal or immunomodulatory activity.

Future Directions and Experimental Validation:

Computational predictions, however well-grounded, must be validated through empirical testing. The following experimental steps are recommended:

  • In Vitro Binding Assays: Conduct radioligand binding assays or fluorescence polarization assays to determine the binding affinities (Kd or Ki values) of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol for each of the purified target proteins.

  • Functional Assays:

    • For CYP51, perform an enzyme inhibition assay to determine the IC50 value.

    • For RXR, use a reporter gene assay to measure its ability to activate or inhibit RXR-mediated transcription.

    • For CB2, conduct a cAMP assay or a β-arrestin recruitment assay to assess its functional activity as an agonist or antagonist.

  • Structural Biology: Co-crystallization of the compound with CYP51 or the RXR ligand-binding domain would provide definitive, high-resolution evidence of the binding mode and confirm the predicted interactions.

References

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. Journal of Molecular Modeling. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. Read the Docs. [Link]

  • The retinoid X receptor and its ligands: Versatile regulators of metabolic function, cell differentiation and cell death. ResearchGate. [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol. [Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed. [Link]

  • A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Journal of Medicinal Chemistry. [Link]

  • Three-dimensional model of lanosterol 14 alpha-demethylase from Cryptococcus neoformans: active-site characterization and insights into azole binding. PubMed. [Link]

  • The Retinoid X Receptors and Their Ligands. PMC. [Link]

  • Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation. PMC. [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. PMC. [Link]

  • Lanosterol 14 alpha-demethylase. wikidoc. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS Publications. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PMC. [Link]

  • Protein-Ligand Complex - MD Tutorials. GROMACS. [Link]

  • Introductory Chapter: Molecular Docking—The Transition from the Micro Nature of Small Molecules to the Macro World. ResearchGate. [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]

  • The Binding Mode to Orthosteric Sites and/or Exosites Underlies the Therapeutic Potential of Drugs Targeting Cannabinoid CB2 Receptors. Frontiers. [Link]

  • Retinoic Acid and Retinoid X Receptors. MDPI. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. ACS Publications. [Link]

  • Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands | Request PDF. ResearchGate. [Link]

  • Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol As a specialized building block in drug development and synthetic chemistry, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

As a specialized building block in drug development and synthetic chemistry, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol presents unique logistical and safety challenges. This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

By understanding the mechanistic causality behind these safety procedures, your laboratory can prevent cross-contamination, mitigate environmental toxicity, and maintain strict regulatory compliance.

Chemical Identity & Quantitative Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the waste material.

Table 1: Chemical Properties and Waste Categorization Limits

Parameter Value / Classification Operational Implication
IUPAC Name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol Target compound identification.
CAS Number 7228-49-1[1] Essential for hazardous waste manifesting.
Physical State Liquid / Low-melting solid Can act as a surfactant in biphasic waste.
Primary Hazards Skin/Eye Irritant, Combustible Requires spark-proof tools and strict PPE[2].
Aqueous Solubility Low (<5%) Will phase-separate in aqueous waste carboys.

| Disposal Method | High-Temp Incineration | Must not be poured down standard laboratory sinks[3]. |

Mechanistic Safety: The "Why" Behind the Protocol

True laboratory safety relies on understanding why a protocol exists. The disposal procedures for 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol are dictated by two specific structural features:

  • The Dihydrobenzofuran Ether Linkage: While sterically hindered compared to linear ethers, the cyclic ether moiety in the dihydrobenzofuran ring can slowly auto-oxidize to form trace peroxides upon prolonged exposure to oxygen and light. Therefore, legacy waste containing this compound (stored >12 months) must be tested for peroxides prior to consolidation.

  • The Secondary Alcohol Moiety: The hydroxyl group provides hydrogen-bonding capabilities, allowing the compound to readily permeate standard latex. Furthermore, in the presence of strong acids (e.g., sulfuric or nitric acid waste), secondary alcohols can undergo exothermic dehydration to form alkenes. Causality: Mixing this compound with unneutralized acidic waste can cause rapid heat generation and pressurization of sealed waste containers.

Step-by-Step Disposal Workflows

To prevent incompatible chemical reactions, waste must be routed based on its solvent matrix.

WasteRouting Start Waste Generation: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol CheckState Determine Physical State & Solvent Matrix Start->CheckState OrgWaste Halogen-Free Organic Waste (e.g., mixed with EtOH/MeOH) CheckState->OrgWaste Organic Solvents AqWaste Aqueous Waste (<20% Organics) CheckState->AqWaste Aqueous Solutions SolidWaste Solid Waste (Contaminated PPE/Silica) CheckState->SolidWaste Solids/Consumables Incineration Chemical Incinerator (Afterburner & Scrubber) OrgWaste->Incineration High-Temp Combustion AqWaste->Incineration Treat as hazardous aqueous SolidDisp Hazardous Solid Waste Landfill/Incineration SolidWaste->SolidDisp EPA/RCRA Compliant

Workflow for categorizing and routing benzofuran derivative waste.

Protocol A: Liquid Organic Waste Consolidation

Use this protocol for reaction filtrates, rotary evaporator trap contents, and solvent washes.

  • PPE Verification: Don nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Container Selection: Select an approved, grounded, high-density polyethylene (HDPE) or glass waste carboy designated for "Non-Halogenated Organic Solvents."

  • pH and Compatibility Verification (Self-Validating Step):

    • Action: Test the pH of the bulk waste container using a pH strip before adding your waste.

    • Validation: If the pH is neutral (6–8), proceed. If highly acidic (pH < 3), do NOT add the compound to prevent acid-catalyzed dehydration. Perform a 1 mL pilot addition; the absence of heat or gas evolution validates matrix compatibility.

  • Transfer: Use a dedicated, grounded funnel to transfer the liquid.

  • Manifesting: Log the estimated volume of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol on the hazardous waste manifest. Cap the container securely.

Protocol B: Solid Waste Disposal

Use this protocol for contaminated silica gel, filter papers, and empty reagent vials.

  • Segregation: Do not mix chemical-soaked solids with standard biohazard or municipal trash.

  • Packaging: Place contaminated solids into a 6-mil polyethylene bag or a rigid, puncture-proof solid waste bin.

  • Vial Handling: Empty reagent vials should be triple-rinsed with a compatible solvent (e.g., ethanol) before disposal. The rinsate must be routed to Protocol A.

  • Labeling: Label the container explicitly as "Toxic Solid Waste - Benzofuran Derivatives" and transfer it to an approved waste disposal plant[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and logical action is required to prevent inhalation exposure and fire risks.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<1L) Proceed Cleanup Assess->Minor Major Major Spill (>1L) Evacuate & Call EHS Assess->Major PPE Don PPE (Nitrile, Goggles) Minor->PPE Contain Contain Spill (Sand, Soda Ash) PPE->Contain Collect Collect in Spark-Proof Bin Contain->Collect Dispose Route to Hazardous Waste Collect->Dispose

Logical flow for emergency spill response and containment.

Minor Spill Cleanup Methodology (< 1 Liter)
  • Source Control & Ventilation: Immediately eliminate all sources of ignition (e.g., hot plates, Bunsen burners). Ensure the fume hood sash is open or room ventilation is maximized.

  • Containment (Material Causality): Cover the spill with an inert, siliceous absorbent such as sand, dry lime, or soda ash[2].

    • Expert Insight:Never use sawdust or paper towels for bulk containment. 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol is combustible. Combustible absorbents provide a high surface area, creating a severe fire hazard when mixed with organic alcohols.

  • Collection: Use a spark-proof tool (e.g., a plastic or brass dustpan) to sweep up the absorbed mixture[2]. Place it into a closed, rigid container.

  • Decontamination Verification (Self-Validating Step):

    • Action: Wash the spill area with a mild detergent solution, then wipe with an isopropanol-dampened cloth.

    • Validation: A visual inspection showing no oily residue, combined with the complete absence of the compound's characteristic odor, validates that the surface is fully decontaminated.

Regulatory & Logistical Framework

Under federal and international environmental guidelines, benzofuran derivatives and organic alcohols must not be released into the environment due to potential long-term aquatic toxicity.

All collected waste (both liquid and solid) must be transferred to a licensed professional waste disposal service. The ultimate destruction of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol must be conducted via a chemical incinerator equipped with an afterburner and scrubber [3]. The afterburner ensures complete thermal oxidation of the benzofuran ring into carbon dioxide and water, while the scrubber neutralizes any trace combustion byproducts, ensuring zero hazardous atmospheric release.

Sources

Handling

Personal protective equipment for handling 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop synthesis requires rigorous, self-validating safety protocols. 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop synthesis requires rigorous, self-validating safety protocols. 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 7228-49-1) is a critical building block in medicinal chemistry, frequently utilized in the development of neuroactive and metabolic therapeutics. However, its physicochemical profile demands precise handling to protect laboratory personnel and maintain experimental integrity.

This guide provides a comprehensive, causality-driven framework for the safe dispensing, handling, and disposal of this compound.

Physicochemical Profiling and Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. The molecule (Molecular Weight: 164.2 g/mol ) consists of a lipophilic dihydrobenzofuran core coupled with a secondary alcohol moiety. According to standard Globally Harmonized System (GHS) classifications, this compound triggers a GHS07 (Warning) pictogram.

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319): The lipophilic dihydrobenzofuran core allows the molecule to readily partition into the stratum corneum (the outermost layer of the skin). Once absorbed, the secondary alcohol group disrupts lipid bilayers and cellular membranes, leading to localized inflammation and pronounced dermal and ocular irritation[1].

  • Respiratory Irritation (STOT SE 3, H335): Volatilization of the compound—or the generation of fine aerosols during powder transfer or heating—presents a significant inhalation hazard. The compound interacts with the mucosal lining of the respiratory tract, necessitating strict engineering controls.

HazardCausality Molecule 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (CAS: 7228-49-1) Lipophilic Dihydrobenzofuran Core (Lipophilic Partitioning) Molecule->Lipophilic Alcohol Secondary Alcohol Group (Lipid Bilayer Disruption) Molecule->Alcohol Volatility Vapor/Aerosol Generation (During Transfer/Heating) Molecule->Volatility Skin H315: Skin Irritation (Category 2) Lipophilic->Skin Alcohol->Skin Eye H319: Eye Irritation (Category 2A) Alcohol->Eye Resp H335: Respiratory Irritation (STOT SE 3) Volatility->Resp

Figure 1: Physicochemical causality of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol GHS hazards.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is designed to interrupt the specific exposure pathways identified above.

PPE CategorySpecification / MaterialJustification (Causality)Replacement Interval
Gloves Nitrile (Min. 0.11 mm thickness)Nitrile provides robust chemical resistance against polar organic alcohols, preventing H315 dermal exposure.Every 2-4 hours, or immediately upon known contamination.
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents aerosolized droplets or accidental splashes from contacting the ocular mucosa (H319).N/A (Reusable; decontaminate after use).
Body Protection Flame-retardant, fluid-resistant lab coatProtects underlying clothing from absorbing micro-spills, minimizing prolonged dermal exposure.Wash weekly or immediately if contaminated.
Respiratory N95/P100 Particulate Respirator or Half-mask (ABEK filter)Required only if handling outside a certified fume hood or during large-scale operations where H335 risks elevate.As per manufacturer guidelines.

Operational Workflow and Dispensing Protocol

To ensure a self-validating safety system, researchers must follow a strict procedural workflow. The primary engineering control for this compound is the chemical fume hood. According to Prudent Practices in the Laboratory, maintaining an optimal face velocity is critical for containment efficiency[2].

Step-by-Step Methodology
  • Environmental Verification (Self-Validation Step): Before opening the reagent, verify that the chemical fume hood is operational. The continuous face velocity must measure between 80 and 120 feet per minute (fpm), or approximately 0.4 to 0.6 m/s[2][3]. Reasoning: Velocities below this range fail to capture H335-triggering aerosols, while velocities above 150 fpm create turbulence that can pull vapors into the operator's breathing zone[2].

  • PPE Donning & Workstation Prep: Equip all items specified in the PPE Matrix. Clear the fume hood of unnecessary clutter to prevent airflow blockage at the rear baffles[3]. Place the analytical balance and chemical source at least 6 inches behind the face of the hood[4].

  • Static Control & Tool Selection: Use anti-static weighing boats and chemically inert spatulas (e.g., PTFE-coated or stainless steel). Reasoning: Mitigates the electrostatic repulsion of fine particulates, reducing aerosolization.

  • Dispensing: Open the reagent bottle slowly. Perform all transfers smoothly, avoiding swift arm movements that disrupt the laminar airflow[4].

  • Immediate Decontamination: Seal the primary container tightly. Wipe down the exterior of the reagent bottle with a damp, lint-free cloth. Clean the balance and fume hood work surface with a 70% ethanol/water solution to solubilize and remove any residual compound.

Workflow Start 1. Environmental Verification Check Face Velocity (0.4 - 0.6 m/s) PPE 2. Don Specialized PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Dispense 3. Chemical Dispensing 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (Use Anti-Static Tools) PPE->Dispense Decon 4. Decontamination Wipe Exterior & Clean Surfaces (70% EtOH) Dispense->Decon Waste 5. Waste Segregation Dispose as Non-Halogenated Organic Waste Decon->Waste

Figure 2: Standard operating workflow for the safe handling and dispensing of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.

Waste Management and Disposal Plan

Improper disposal of functionalized organic alcohols can lead to environmental contamination and regulatory violations.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be collected in a designated, puncture-resistant "Hazardous Solid Waste - Organic" container.

    • Liquid Waste: Solvent rinses and reaction filtrates containing the compound must be funneled into a "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste streams to prevent exothermic incompatibilities.

  • Labeling: All waste containers must be explicitly labeled: "Contains: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol, CAS 7228-49-1. Hazards: Skin/Eye/Respiratory Irritant."

  • Destruction: Never discharge this compound into the municipal sewer system. Final disposal must be executed via high-temperature incineration managed by a licensed hazardous waste contractor.

References

  • NextSDS. "1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol — Chemical Substance Information". Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". National Academies Press. Available at:[Link]

  • Northwestern University Research Safety. "Chemical Fume Hood Handbook". Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.